2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2R,5R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30?,31-,32?,33?,34-/m1/s1 |
InChI Key |
OGOMAWHSXRDAKZ-YGPYOWSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug development.
Core Properties
This compound is a protected derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl ethers. This protection strategy allows for selective reactions at the anomeric center (C-1), making it an invaluable building block in the synthesis of complex carbohydrates and glycoconjugates.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| Molecular Weight | 540.65 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 145-149 °C | [1] |
| Optical Rotation | [α]²⁰/D +49±2°, c = 2% in dioxane | |
| Solubility | Soluble in chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [1] |
Spectroscopic Data
While comprehensive spectral data is often presented in graphical form within publications, the following represents typical nuclear magnetic resonance (NMR) data. Note that the compound exists as a mixture of α and β anomers in solution, which can lead to complex spectra. The data presented here is for a mixture, with some sources providing data for isolated anomers.
¹³C NMR (126 MHz, CDCl₃) : δ 138.96, 138.88, 138.64, 138.57, 138.44, 138.11, 137.55, 128.85, 128.61, 128.37, 128.26, 128.22, 128.12, 128.09, 127.91, 127.78, 127.71, 127.60, 127.51, 127.44, 127.39, 127.27, 126.56, 102.86 (C-1 Gal, β-anomer), 102.55 (C-1 Glc, β-anomer), 101.37 (CH acetal benzylidene), 95.95 (C-1 Glc, α-anomer), 83.07 (C-3 Glc, β-anomer), 81.88 (C-2 Glc, β-anomer), 80.59 (C-3 Glc, α-anomer), 79.69 (C-3 Gal, β-anomer), 79.35 (C-2 Glc, α-anomer), 78.86 (C-2 Gal, β-anomer), 77.85 (C-4 Glc, α-anomer), 77.62 (C-4 Glc, β-anomer), 76.13 (CH₂Ph), 75.80 (CH₂Ph), 75.44 (CH₂Ph), 75.31 (CH₂Ph), 75.17 (C-5 Glc, β-anomer), 75.05 (CH₂Ph), 73.70 (C-4 Gal, β-anomer), 73.50 (CH₂Ph), 73.11 (CH₂Ph), 71.73 (CH₂Ph), 71.65 (CH₂Ph), 71.02 (CH₂Ph), 70.53 (C-5 Glc, α-anomer), 69.38 (CH₂Ph), 68.97 (C-6 Gal, β-anomer), 68.29 (C-6 Glc, β-anomer), 68.12 (C-6 Glc, α-anomer), 66.36 (C-5 Gal, β-anomer).[2]
Note: The provided ¹³C NMR data is for a complex mixture containing both α and β anomers of the title compound as well as a galactose derivative, as detailed in the source. This highlights the complexity of characterizing anomeric mixtures.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from methyl α-D-glucopyranoside.[3]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in an organic solvent (e.g., dioxane) and purge the reaction vessel with nitrogen gas.[3]
-
Add a metal hydride (e.g., sodium hydride) and stir the mixture for 5-45 minutes until gas evolution ceases.[3]
-
Cool the reaction mixture to ≤15 °C and slowly add benzyl halide (e.g., benzyl chloride) dropwise.[3]
-
After the addition is complete, allow the reaction to warm to 20-40 °C and stir for 1-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, perform a standard aqueous work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[3]
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of an acid and an alcohol (e.g., hydrochloric acid in ethanol or sulfuric acid in methanol).[3]
-
Heat the reaction mixture to 60-100 °C for 2-8 hours. A white solid is expected to precipitate.[3]
-
Monitor the disappearance of the starting material by TLC.[3]
-
After completion, cool the mixture and isolate the precipitated product by filtration.[3]
-
Wash the solid with a suitable solvent and dry to obtain this compound.[3]
Purification Protocols
Recrystallization:
A common method for the purification of this compound is recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as absolute ethanol-cyclohexane.[4]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at -18 °C to induce crystallization.[4]
-
Collect the crystals by suction filtration.[4]
-
Wash the crystals with a small amount of cold solvent.[4]
-
Dry the crystals under vacuum to yield the purified product.[4]
Column Chromatography:
For more rigorous purification, column chromatography is employed.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes).[5]
-
Pack a chromatography column with the slurry.[5]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[5]
-
Load the sample onto the top of the silica gel column.[5]
-
Elute the column with a solvent system of appropriate polarity, typically a gradient of ethyl acetate in hexanes. The polarity can be gradually increased to facilitate the separation of the product from impurities.[5]
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.[5]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.[5]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several commercially available drugs, including the antidiabetic agents Voglibose and Dapagliflozin.[6]
Synthetic Workflow: Intermediate in Drug Synthesis
The following diagrams illustrate the pivotal role of this compound as a starting material in the multi-step synthesis of these important pharmaceuticals.
References
- 1. synthose.com [synthose.com]
- 2. rsc.org [rsc.org]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. magritek.com [magritek.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. Its unique structural features and reactivity make it an essential building block for the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated therapeutics. This document details its chemical structure, stereochemistry, physicochemical properties, synthesis protocols, and key applications.
Chemical Structure and Stereochemistry
This compound is a derivative of D-glucose in which the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. The anomeric hydroxyl group at position 1 remains free, rendering the molecule a hemiacetal. This selective protection allows for specific chemical modifications at the anomeric center, making it a versatile precursor for glycosylation reactions.
The stereochemistry of the molecule is inherited from D-glucose. In the pyranose ring, the substituents at C2, C3, and C4 are in an equatorial orientation, while the hydroxymethyl group at C5 is in an axial position in the most stable chair conformation. The D-configuration is defined by the orientation of the hydroxyl group at C5. The presence of the four bulky benzyl groups significantly influences the molecule's conformation and reactivity. The anomeric carbon (C1) can exist in two stereoisomeric forms: the α-anomer and the β-anomer. The equilibrium between these two anomers in solution is an important consideration in its reactions.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 4132-28-9 | [1][2][3] |
| Molecular Formula | C₃₄H₃₆O₆ | [1][3][4] |
| Molecular Weight | 540.65 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 145-156 °C | [1][2][3] |
| Optical Rotation [α]20/D | +49±2°, c = 2% in dioxane | [1] |
| Solubility | Soluble in chloroform | [2][5] |
| Storage Temperature | -20°C | [1][5] |
| SMILES String | OC1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1OCc5ccccc5 | [1] |
| InChI Key | OGOMAWHSXRDAKZ-BKJHVTENSA-N | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Protocol 1: Benzylation of Methyl α-D-glucopyranoside
This method involves the exhaustive benzylation of a commercially available starting material, methyl α-D-glucopyranoside, followed by the selective removal of the anomeric methyl group.
Materials:
-
Methyl α-D-glucopyranoside
-
Dry dioxane
-
Powdered potassium hydroxide (KOH)
-
Benzyl chloride (BnCl)
-
Ether
-
Dilute hydrochloric acid (HCl)
-
Acetic acid
Procedure:
-
Suspend methyl α-D-glucopyranoside in dry dioxane.
-
Add powdered potassium hydroxide to the suspension.
-
Heat the mixture to a gentle boil under a reflux condenser with stirring.
-
Add benzyl chloride dropwise to the boiling mixture over approximately 40 minutes.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Add sufficient water to dissolve the crystalline mass.
-
Extract the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, with ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography if necessary.
-
To hydrolyze the methyl glycoside, heat the purified product in a mixture of dilute hydrochloric acid and acetic acid at 100°C for 24 hours.[6]
-
After cooling, the product, this compound, will crystallize from the solution.
-
Collect the crystals by filtration and wash with a cold solvent to yield the pure product.
Protocol 2: Synthesis from 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate
This protocol provides a high-yield synthesis from a thioglycoside precursor.[7]
Materials:
-
2,3,4,6-tetra-O-benzyl-β-D-glucosinolate
-
Acetone
-
N-bromosuccinimide (NBS)
-
1M Hydrochloric acid (HCl)
-
Cold absolute ethanol
-
Cyclohexane
Procedure:
-
Dissolve 19.4 g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate in 500 mL of acetone.
-
Add 18.7 g of N-bromosuccinimide in batches with stirring at 25°C.
-
Allow the reaction to proceed for 30 minutes after the final addition of NBS.
-
Evaporate most of the acetone under reduced pressure, which will result in the precipitation of a white solid.
-
Dilute the mixture by adding 200 mL of 1M hydrochloric acid and let it stand at -18°C for 3 hours.
-
Collect the precipitated solid by suction filtration.
-
Wash the filter cake with cold absolute ethanol.
-
Recrystallize the solid from an absolute ethanol-cyclohexane mixture to obtain 15.6 g (96.6% yield) of pure this compound as a white flocculent solid.[7]
Applications in Drug Development and Research
This compound is a cornerstone in the synthesis of a wide array of biologically active molecules and research tools.
-
Pharmaceutical Intermediary: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[2][5][7] This includes the development of glycosylated derivatives for the treatment of diseases such as Alzheimer's disease, diabetes, and cancer.[2][7] For example, it is a precursor for the synthesis of voglibose, an alpha-glucosidase inhibitor used to treat diabetes.[8]
-
Glycosylation Donor Precursor: The free anomeric hydroxyl group can be readily converted into a good leaving group (e.g., trichloroacetimidate, halide), transforming the molecule into a glycosylation donor. This allows for the formation of glycosidic bonds with various alcohols, sugars, and other nucleophiles, which is a fundamental process in the synthesis of oligosaccharides and glycoconjugates.
-
Synthesis of C-Glycosides: It is used in the synthesis of C-glycosides, which are metabolically stable analogs of O-glycosides. These compounds are of significant interest in drug development due to their increased resistance to enzymatic hydrolysis.
-
Biochemical Research: In biochemical research, this compound and its derivatives are utilized to probe enzyme activity and specificity, contributing to a deeper understanding of enzyme mechanisms and the development of potent inhibitors.[3]
Synthetic Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis and subsequent application of this compound in the preparation of glycosylated compounds.
Caption: Synthetic workflow for glycosylation using this compound.
References
- 1. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 2. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 7. This compound | 4132-28-9 [chemicalbook.com]
- 8. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
An In-depth Spectral Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the pivotal carbohydrate intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The strategic placement of benzyl protecting groups on the hydroxyls at positions 2, 3, 4, and 6, leaving the anomeric hydroxyl at position 1 free, makes this compound a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry.
This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presenting them in a clear, tabular format for straightforward interpretation and comparison. Furthermore, detailed experimental protocols for acquiring these spectra are provided, alongside a logical workflow for the comprehensive spectral analysis of this and similar protected monosaccharides.
Spectroscopic Data
The following tables summarize the key spectral data obtained for this compound. It is important to note that this compound exists as a mixture of α and β anomers in solution, which is reflected in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the glucopyranose ring and the presence of the four benzyl protecting groups.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.10 | m | 20H | Aromatic protons (4 x C₆H₅) |
| 5.24 | d | 1H (α-anomer) | H-1 (Anomeric proton) |
| 4.98 - 4.45 | m | 8H | Benzylic protons (4 x OCH₂) |
| 4.65 | d | 1H (β-anomer) | H-1 (Anomeric proton) |
| 4.05 - 3.50 | m | 6H | H-2, H-3, H-4, H-5, H-6a, H-6b |
| 3.39 | d | 1H | OH-1 (Anomeric hydroxyl) |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.8 - 137.9 | Quaternary aromatic carbons (C-ipso of benzyl groups) |
| 128.5 - 127.7 | Aromatic carbons (CH of benzyl groups) |
| 97.8 | C-1 (β-anomer) |
| 91.2 | C-1 (α-anomer) |
| 84.6 - 77.8 | C-2, C-3, C-4, C-5 |
| 75.8 - 73.5 | Benzylic carbons (4 x OCH₂) |
| 68.9 | C-6 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group, aromatic rings, and ether linkages.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Medium | O-H stretch (anomeric hydroxyl) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (glucopyranose ring and benzyl CH₂) |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1150 - 1000 | Strong | C-O stretch (ethers and alcohol) |
| 740, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 563.25 | [M+Na]⁺ |
| 541.26 | [M+H]⁺ |
| 450.21 | [M+H - C₇H₇O]⁺ (Loss of a benzyl group) |
| 359.16 | [M+H - 2(C₇H₇O)]⁺ (Loss of two benzyl groups) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The free induction decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation was applied with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were performed manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory with a diamond crystal.
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.[1]
-
Acquisition:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was acquired against a background of the clean, empty ATR crystal. The resulting spectrum was baseline corrected and the peaks of interest were identified.
Mass Spectrometry (MS)
-
Instrumentation: A Waters SYNAPT G2-Si high-resolution mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound was prepared in methanol (approximately 1 mg/mL).
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50 - 1200
-
-
Fragmentation Analysis (MS/MS):
-
The [M+H]⁺ ion (m/z 541.26) was selected as the precursor ion.
-
Collision-induced dissociation (CID) was performed using argon as the collision gas with a collision energy ramp of 10-40 eV to induce fragmentation.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
The comprehensive spectral data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with this compound. The clear presentation of NMR, IR, and MS data facilitates rapid and accurate structural confirmation, which is essential for ensuring the quality and identity of this key synthetic intermediate. The outlined analytical workflow provides a systematic approach that can be adapted for the characterization of other protected carbohydrates, thereby supporting advancements in glycoscience and drug development.
References
Navigating the Physicochemical Landscape of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. Understanding these fundamental physicochemical properties is paramount for its effective utilization in synthesis, formulation, and as a carbohydrate-based scaffold. This document outlines experimental protocols for determining these characteristics and provides insights into the compound's behavior under various conditions.
Solubility Profile
This compound is a white to off-white solid crystalline powder. Its bulky benzyl protecting groups render it largely nonpolar, dictating its solubility characteristics.
Qualitative and Semi-Quantitative Solubility
The solubility of this compound has been qualitatively described in various literature. The following table summarizes the available information.
| Solvent | Solubility |
| Water | Insoluble |
| Chloroform | Soluble |
| Dioxane | Soluble (a solution of 2% w/v has been reported) |
| Dimethyl Sulfoxide (DMSO) | Likely soluble (often used as a solvent for similar compounds) |
| Methanol | Likely soluble to sparingly soluble (used for crystallization, sometimes in combination with other solvents) |
| Ethanol | Likely soluble to sparingly soluble (95% ethanol has been used for crystallization of related compounds) |
| Toluene | Likely soluble (suggested as a suitable solvent for crystallization) |
| Ethyl Acetate/Hexane Mixtures | Likely soluble (used for crystallization of similar nonpolar compounds) |
| N,N-Dimethylformamide (DMF) | Likely soluble (a common solvent for carbohydrate derivatives) |
| Tetrahydrofuran (THF) | Likely soluble (a common solvent for organic compounds of similar polarity) |
| Acetonitrile | Likely soluble (a common polar aprotic solvent in which many organic compounds are soluble) |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental protocols are essential. Both kinetic and thermodynamic solubility assays are recommended.
This high-throughput method is suitable for early-stage development and involves measuring the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small aliquot (e.g., 5 µL) of each DMSO stock concentration to a 96-well microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) with shaking for a defined period (e.g., 2 hours).
-
Precipitate Detection: Measure the turbidity of the solutions using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.
-
Quantification (Optional): For a more quantitative assessment, filter the solutions to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve should be prepared for accurate quantification.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter, particularly for its storage and use in multi-step syntheses where it may be exposed to various reagents and conditions. The primary points of potential degradation are the benzyl ether linkages.
General Stability Characteristics
Benzyl ethers are generally stable protecting groups under a variety of conditions. However, they are susceptible to cleavage under specific circumstances.
| Condition | Stability |
| Acidic Conditions | Benzyl ethers can be cleaved by strong acids. The rate of cleavage is dependent on the acid strength, temperature, and the specific position of the benzyl group on the glucose ring. Partial debenzylation is a potential risk under drastic hydrolytic conditions. |
| Basic Conditions | Generally stable to basic conditions. |
| Oxidative Conditions | Incompatible with strong oxidizing agents.[1] The benzyl groups can be oxidized. |
| Reductive Conditions | Susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C). |
| Photostability | Benzylated carbohydrates may be susceptible to photodegradation, particularly in the presence of photosensitizers. |
| Thermal Stability | Generally stable at moderate temperatures. At elevated temperatures, thermal degradation of the carbohydrate core can occur. |
Potential Degradation Pathways
The most probable degradation pathway for this compound involves the cleavage of the benzyl ether bonds. This can occur through acid-catalyzed hydrolysis or hydrogenolysis, leading to the formation of toluene and partially or fully debenzylated glucose derivatives.
Caption: Potential degradation pathway of this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water mixtures).
-
Stress Conditions: Subject the samples to the following stress conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: Treat with 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Identification of Degradants: If significant degradation is observed, use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is a prerequisite for accurate stability assessment.
Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water is commonly used for compounds of this polarity. Modifiers such as formic acid or ammonium acetate can be added to improve peak shape.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm due to the benzyl groups) is appropriate.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the forced degradation samples.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative solubility data is available, quantitative determination through standardized protocols is crucial for its application in research and development. The stability of this compound is generally robust, with the primary degradation pathway being the cleavage of benzyl ethers under specific stress conditions. The provided experimental protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method offer a comprehensive framework for researchers to thoroughly characterize this important carbohydrate intermediate. This knowledge is essential for ensuring its quality, predicting its behavior in various chemical environments, and ultimately, for its successful application in the synthesis of complex molecules and drug candidates.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry, widely utilized in the synthesis of a diverse range of biologically active molecules and complex carbohydrates. Its strategic importance lies in the temporary protection of the hydroxyl groups of glucose, allowing for selective modifications at the anomeric center. This guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, presenting detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Discovery and Initial Synthesis
The first documented synthesis of this compound was reported by Schmadel and Schmidt in 1961.[1] This seminal work laid the foundation for subsequent advancements in the preparation of this versatile building block. The original method, while groundbreaking, was characterized by harsh reaction conditions and modest yields.
Historical Synthesis Methods
Over the decades, several synthetic strategies have been developed to improve the efficiency, scalability, and safety of this compound production. The following sections detail the key historical methods.
The Schmadel and Schmidt Method (1961)
The pioneering synthesis involved a two-step process starting from α-methylglucoside. The first step is the benzylation of all four hydroxyl groups, followed by the hydrolytic removal of the anomeric methyl group.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
α-Methylglucoside is treated with benzyl chloride in the presence of a strong base, such as potassium hydroxide.[1]
-
The reaction is typically carried out at elevated temperatures for an extended period.
-
-
Step 2: Hydrolysis to this compound
The Fletcher and Claudemans Modification (1972)
In 1972, Fletcher and Claudemans published a modified version of the original method, reporting a significantly improved yield of 70%.[1] While the fundamental two-step approach was retained, optimizations in the reaction conditions and purification procedures were likely key to the enhanced efficiency.
Synthesis from Octa-O-benzyl Sucrose
An alternative approach utilizes the readily available disaccharide, sucrose. This method involves the perbenzylation of sucrose to octa-O-benzyl sucrose, followed by selective hydrolysis of the glycosidic bond.
Experimental Protocol:
-
Step 1: Synthesis of Octa-O-benzyl Sucrose
-
Sucrose is dissolved in a suitable solvent such as dimethylformamide.
-
A benzylation agent, typically benzyl bromide, is added in the presence of a base like sodium hydride.[1]
-
The reaction is stirred for several hours at room temperature to achieve complete benzylation.
-
-
Step 2: Hydrolysis of Octa-O-benzyl Sucrose
Modern Two-Step Synthesis from Methyl Glucoside
More recent advancements have focused on optimizing the two-step synthesis from methyl glucoside, aiming for higher yields, milder reaction conditions, and improved scalability for industrial production.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-D-glucopyranoside
-
Methyl glucoside is dissolved in an organic solvent, and a metal hydride (e.g., sodium hydride) is added under an inert atmosphere.
-
The mixture is stirred until the evolution of hydrogen gas ceases.
-
Benzyl halide (e.g., benzyl chloride or bromide) is then added dropwise at a controlled temperature (≤15°C).
-
The reaction temperature is subsequently raised to 20-40°C and stirred for 1-4 hours.[2]
-
-
Step 2: Hydrolysis to this compound
-
The purified methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside is added to a mixture of an acid (e.g., hydrochloric acid, sulfuric acid) and an alcohol (e.g., methanol, ethanol).
-
The reaction is heated to 60-100°C for 2-8 hours, during which the product precipitates as a white solid.[2]
-
The product is then collected by filtration and purified.
-
Data Presentation
The following tables summarize the quantitative data for the different historical synthesis methods.
Table 1: Comparison of Historical Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| Schmadel and Schmidt (1961) | α-Methylglucoside | KOH, Benzyl Chloride, HCl/Acetic Acid | ~30% | [1] |
| Fletcher and Claudemans (1972) | α-Methylglucoside | Optimized conditions | 70% | [1] |
| From Octa-O-benzyl Sucrose | Sucrose | NaH, Benzyl Bromide, HCl/Acetone | Good | [1] |
| Modern Two-Step Method | Methyl Glucoside | NaH, Benzyl Halide, Acid/Alcohol | Up to 77% (overall) | [2] |
Table 2: Detailed Yields for the Modern Two-Step Synthesis
| Step | Product | Purity (%) | Yield (%) |
| 1 | Methyl 2,3,4,6-Tetra-O-benzyl-D-glucopyranoside | 91.3 - 95.0 | 85.5 - 97.4 |
| 2 | This compound | 97.2 - 99.6 | 66.7 - 79.3 |
Table 3: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Melting Point | 145-149 °C |
| Specific Rotation [α]20/D | +47° to +51° (c=2, dioxane) |
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the key synthetic routes.
Caption: Schmadel and Schmidt Synthesis (1961).
References
The Pivotal Role of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide for Advanced Glycochemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry and its application in drug development, the strategic use of protecting groups is paramount. Among the arsenal of protected monosaccharides, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose stands out as a cornerstone building block for the synthesis of complex oligosaccharides and glycoconjugates. Its robust benzyl ether protecting groups offer stability across a wide range of reaction conditions, while the free anomeric hydroxyl group provides a versatile handle for glycosylation reactions. This technical guide offers an in-depth exploration of the synthesis, application, and deprotection of this crucial intermediate, providing detailed experimental protocols and quantitative data to support advanced research and development endeavors.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white crystalline solid. Its key physical and spectroscopic properties are summarized below.
| Property | Value |
| Chemical Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Melting Point | 146-153 °C |
| Appearance | White to almost white powder/crystal |
| Purity | >97.0% (HPLC) |
| Optical Rotation [α]D | +47.0 to +51.0° (c=2, Dioxane) |
Spectroscopic Data: While complete spectra are not provided here, the expected NMR data includes signals corresponding to the anomeric proton, the pyranose ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl groups. Mass spectrometry would show a molecular ion peak corresponding to the calculated molecular weight.
Synthesis of this compound: A Two-Step Approach
A common and efficient method for the synthesis of this compound involves a two-step process starting from the readily available methyl α-D-glucopyranoside. The first step is the per-benzylation of the hydroxyl groups, followed by the selective hydrolysis of the anomeric methyl glycoside.
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Quantitative Data on Synthesis
The following table summarizes the yields and purity data reported for the two-step synthesis of this compound.[1]
| Step | Reagents | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
| 1. Benzylation | Methyl glucoside, NaH, Benzyl chloride | 20-40 | 1-4 | 91.3-95.0 | 85.5-97.4 |
| 2. Hydrolysis | Tetrabenzylglucoside methylside, Acid/Alcohol mixture | 60-100 | 2-8 | 97.2-99.6 | 66.7-79.3 |
Experimental Protocols
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside [2][3][4]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, dissolve methyl-α-D-glucopyranoside (e.g., 9.7 g, 50.0 mmol) in toluene (e.g., 60 ml).
-
Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 9.16 g, 209.9 mmol) portion-wise to the stirred solution.
-
Addition of Benzylating Agent: Add benzyl chloride (e.g., 27.85 g, 220.0 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 90-110°C and maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to approximately 60°C and cautiously quench the excess sodium hydride by the slow dropwise addition of water until no more gas evolves.
-
Extraction and Purification: Separate the organic layer, wash with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound [1]
-
Hydrolysis: To the crude or purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from Step 1, add a mixture of an acid and an alcohol (e.g., 12 M HCl in methanol).
-
Reaction: Heat the mixture to 60-100°C for 2-8 hours. The progress of the reaction can be monitored by TLC. A white solid is expected to precipitate as the reaction proceeds.
-
Isolation and Purification: After completion, cool the reaction mixture and filter the solid product. The crude product can be washed with a cold solvent and then recrystallized (e.g., from ethanol-cyclohexane) to afford the pure this compound.
Application in Glycosylation Reactions
This compound is a versatile glycosyl acceptor. For its use as a glycosyl donor, it is typically first converted into a more reactive species, such as a glycosyl trichloroacetimidate. This activated donor can then be coupled with a glycosyl acceptor to form a glycosidic bond.
Glycosylation Workflow
Caption: General workflow for oligosaccharide synthesis.
Quantitative Data on a Representative Glycosylation Reaction
The following data is for a bismuth(III) triflate-catalyzed coupling reaction where this compound acts as a glycosyl acceptor.[5]
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Product Yield (%) | By-product Yield (%) |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | Bi(OTf)₃ (5 mol%) | CH₂Cl₂ | 0 | 15 | 55 | 11 |
Experimental Protocols
Activation to a Glycosyl Trichloroacetimidate Donor [6]
-
Preparation: To a solution of this compound in anhydrous dichloromethane, add trichloroacetonitrile.
-
Base Addition: Add a catalytic amount of a strong, non-nucleophilic base (e.g., DBU or potassium carbonate).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate.
Glycosylation using the Trichloroacetimidate Donor [7]
-
Preparation: To a flask containing the glycosyl acceptor and the trichloroacetimidate donor (typically 1.1-1.5 equivalents) under an inert atmosphere, add anhydrous dichloromethane. Add activated molecular sieves to the mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C to 0°C).
-
Initiation: Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise to the stirred suspension.
-
Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a few drops of a base (e.g., triethylamine or pyridine). Warm the mixture to room temperature, dilute with dichloromethane, and filter through celite.
-
Extraction and Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to obtain the protected oligosaccharide.
Deprotection of Benzyl Ethers
The final step in the synthesis of the target oligosaccharide often involves the removal of the benzyl protecting groups. Catalytic transfer hydrogenation is a widely used, mild, and efficient method for this purpose.
Deprotection Workflow
Caption: Deprotection of benzyl ethers.
Experimental Protocol: Catalytic Transfer Hydrogenation[8][9]
-
Preparation: Dissolve the benzylated carbohydrate in a suitable solvent (e.g., methanol, ethanol, or a mixture with ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight of the substrate).
-
Hydrogen Source: Add a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or mass spectrometry.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate, which can be further purified if necessary.
This technical guide provides a comprehensive overview of the synthesis and application of this compound, a vital tool in the field of glycoscience. The detailed protocols and quantitative data are intended to empower researchers in their pursuit of novel carbohydrate-based therapeutics and diagnostics.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. Benzylation method for monosaccharide glucoside - Eureka | Patsnap [eureka.patsnap.com]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cornerstone of Carbohydrate Synthesis: A Technical Guide to Benzyl Protecting Groups in Glucose Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among these, the benzyl (Bn) group stands out as a robust and versatile tool for the temporary masking of hydroxyl functionalities in glucose and other monosaccharides. Its stability under a wide range of reaction conditions, coupled with the variety of methods for its mild removal, has made it an indispensable asset in the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This in-depth technical guide delineates the mechanism of action of benzyl protecting groups in glucose, providing a comprehensive overview of their introduction and cleavage, supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction of the Benzyl Protecting Group: Benzylation
The introduction of a benzyl group onto the hydroxyl moieties of glucose, a process known as benzylation, typically proceeds via the Williamson ether synthesis.[1][2] This venerable yet highly effective S(_N)2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an electrophilic benzyl halide, most commonly benzyl bromide (BnBr) or benzyl chloride (BnCl).
The general mechanism for the benzylation of a glucose hydroxyl group is as follows:
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from a hydroxyl group on the glucose molecule, forming a sodium alkoxide intermediate and hydrogen gas.
-
Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the benzylic carbon of the benzyl halide in a concerted S(_N)2 fashion.
-
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of a stable benzyl ether and a sodium halide salt as a byproduct.
The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to solvate the cation and facilitate the reaction.
Factors Influencing Benzylation
Several factors can influence the efficiency and regioselectivity of glucose benzylation:
-
Base: Sodium hydride is a commonly used base due to its high efficiency in deprotonating alcohols and the irreversible nature of the reaction as hydrogen gas evolves.[3] Other bases like potassium hydroxide (KOH) can also be employed, particularly in phase-transfer catalysis (PTC) systems.[4]
-
Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times.
-
Catalyst: The addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the reaction rate.[3] TBAI facilitates the in situ formation of the more reactive benzyl iodide.
-
Stoichiometry: To achieve complete benzylation (perbenzylation) of all hydroxyl groups, an excess of both the base and the benzylating agent is typically required.[5]
Regioselectivity in Glucose Benzylation
Due to the presence of multiple hydroxyl groups with varying steric and electronic environments (a primary hydroxyl at C-6 and four secondary hydroxyls at C-2, C-3, C-4, and C-5), achieving regioselective benzylation of glucose is a significant challenge. However, various strategies have been developed to target specific hydroxyl groups:
-
Kinetic Control: The primary hydroxyl group at the C-6 position is the most sterically accessible and generally the most reactive towards benzylation under kinetic control.
-
Organotin Reagents: The use of organotin reagents, such as dibutyltin oxide (Bu(_2)SnO), allows for the formation of stannylene acetals, which can activate specific hydroxyl groups for selective benzylation.[6] This method often exploits the formation of five- or six-membered cyclic intermediates.
-
Catalytic Approaches: More recently, methods employing catalytic amounts of reagents like iron(III) chloride (FeCl(_3)) have been developed for regioselective benzoylation, a related acylation reaction, which provides insights into selective protection strategies.[7]
Removal of the Benzyl Protecting Group: Debenzylation
The facile removal of benzyl groups under conditions that leave other functionalities intact is a key advantage of their use. Several methods are available for debenzylation, with the choice depending on the substrate's sensitivity to other reagents.
Catalytic Hydrogenation
The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenation.[8] This reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H(_2)). The reaction proceeds via the hydrogenolysis of the C-O bond of the benzyl ether, yielding the deprotected alcohol and toluene as a byproduct.
The general mechanism involves:
-
Adsorption: Both the benzyl-protected glucose and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogenolysis: The C-O bond is cleaved, and hydrogen atoms are added to both the oxygen and the benzylic carbon.
-
Desorption: The deprotected glucose and toluene desorb from the catalyst surface.
Catalytic Transfer Hydrogenation
An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[8][9] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst (e.g., Pd/C). This technique is often safer and more convenient for laboratory-scale syntheses.
Acid-Catalyzed Cleavage
Benzyl ethers can be cleaved under strongly acidic conditions.[10] This method is less common for complex carbohydrate synthesis due to the acid-labile nature of glycosidic bonds and other protecting groups. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack or elimination.
Oxidative Cleavage
Oxidative methods provide another route for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for the cleavage of p-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation.[11] Visible-light-mediated oxidative debenzylation has also emerged as a mild and selective method.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the benzylation and debenzylation of glucose derivatives.
Table 1: Benzylation of Glucose Derivatives
| Substrate | Benzylating Agent | Base | Catalyst/Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Diacetone-D-glucose | BnBr | NaH | TBAI (10 mol%) | THF | 0.17 | 20 | 100 | [3] |
| Diacetone-D-glucose | BnBr | NaH | None | THF | 24 | Reflux | - | [3] |
| Methyl α-D-glucopyranoside | BnCl | KOH | None | DMSO | 24 | RT | - | [5] |
| Levoglucosan | BnBr | BaO | None | DMF | - | - | - |
Table 2: Debenzylation of Benzyl-Protected Glucose Derivatives
| Substrate | Method | Catalyst | H(_2) Source/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Catalytic Transfer Hydrogenation | Pd/C | Formic Acid | - | < 0.33 | - | - | [9] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Visible-Light Oxidative Debenzylation | - | DDQ | CH(_2)Cl(_2)/H(_2)O | 12 | RT | 82 | [11] |
| Perbenzylated β-glucose | Selective Debenzylation-Acetylation | - | ZnCl(_2)/Ac(_2)O/HOAc | - | 1.5 | - | - | |
| Benzyl-protected methylcellulose | Photo-initiated Free-radical Bromination | - | NBS, 1,2-epoxybutane | - | - | 30 | 91-92 |
Experimental Protocols
Protocol 1: Perbenzylation of Methyl α-D-Glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (excess) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of methyl α-D-glucopyranoside in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the perbenzylated product.
Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation
Materials:
-
Benzyl-protected glucose derivative
-
10% Palladium on carbon (Pd/C)
-
Formic acid (or ammonium formate)
-
Methanol
-
Celite®
Procedure:
-
Dissolve the benzyl-protected glucose derivative in methanol.
-
To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Carefully add formic acid (or ammonium formate) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as necessary, often by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Benzylation of Glucose via Williamson Ether Synthesis.
Caption: Experimental Workflow for Catalytic Hydrogenation Debenzylation.
Caption: Key Factors Influencing Regioselectivity of Glucose Benzylation.
Conclusion
The benzyl protecting group remains a cornerstone in the synthetic chemist's toolbox for carbohydrate manipulation. Its ease of introduction, stability to a broad array of chemical transformations, and versatile deprotection methods make it an ideal choice for the protection of hydroxyl groups in glucose and its derivatives. A thorough understanding of the mechanisms of benzylation and debenzylation, as well as the factors influencing these reactions, is crucial for the rational design and successful execution of complex oligosaccharide and glycoconjugate syntheses. The continued development of more efficient, selective, and environmentally benign methods for the manipulation of benzyl protecting groups will undoubtedly further empower researchers in the fields of chemical biology and drug discovery.
References
- 1. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. journals.co.za [journals.co.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Debenzylation of Benzyl-Protected Methylcellulose [mdpi.com]
Physical and chemical properties of tetrabenzylated glucose
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Introduction
This compound is a pivotal derivative of D-glucose, serving as a crucial intermediate and building block in carbohydrate chemistry and the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules.[1][2] The benzylation of the hydroxyl groups at the 2, 3, 4, and 6 positions protects them from reacting, allowing for selective modification at the anomeric (C1) position.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in research and development, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The benzyl groups significantly alter the properties of the glucose molecule, rendering it more hydrophobic and soluble in organic solvents.[4] Its key physical and chemical characteristics are summarized below.
Physical Properties
The physical properties of this compound are well-documented, making it a readily identifiable compound.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₆O₆ | [2][5][6] |
| Molecular Weight | 540.65 g/mol | [2][3][4][6] |
| Appearance | White to off-white powder or crystalline solid. | [2][4] |
| Melting Point | 147 - 156 °C | [2][3][6] |
| Optical Rotation | [α]20/D +49±2°, c = 2% in dioxane | [6] |
| [α]20/D = 15.5 - 22.0 °, c=1 in CHCl₃ | [2] | |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). | [4] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [2][6] |
Chemical Properties
The chemical behavior of this compound is dominated by the presence of the free anomeric hydroxyl group and the stable benzyl ether protecting groups.
| Property | Description | References |
| CAS Number | 4132-28-9 | [2][6] |
| Reactivity | The primary site of reactivity is the anomeric hydroxyl group, which can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds. The benzyl ethers are stable under a wide range of conditions but can be removed by catalytic hydrogenolysis. | [7][8] |
| Storage | Store at -20°C or 0 - 8°C for long-term stability. | [1][2][6] |
| Key Applications | A versatile building block for the synthesis of glycosides, complex carbohydrates, and glycoconjugates.[1][2] It plays a role in drug development, particularly in creating carbohydrate-based scaffolds.[2][9] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis and application of this compound.
Synthesis of this compound
The most common method for synthesizing this compound is through the per-benzylation of a suitable glucose derivative followed by selective deprotection or, more directly, by the benzylation of glucose where the anomeric position is later hydrolyzed. A general, high-yield, two-step procedure starting from methyl glucoside is outlined below.[10]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [10][11]
-
Preparation: Dissolve methyl α-D-glucoside in a suitable anhydrous organic solvent (e.g., DMF or THF) in a flask under an inert atmosphere (e.g., Argon or Nitrogen).[8][10]
-
Alkoxide Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.[8][12] Stir the mixture for 30-45 minutes at this temperature, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.[10]
-
Benzylation: Slowly add benzyl bromide (BnBr) to the reaction mixture at 0°C.[8] After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.[10]
-
Work-up: Carefully quench the reaction by adding methanol or water at 0°C. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[8][11]
Step 2: Hydrolysis to this compound [10][13]
-
Hydrolysis: Dissolve the crude product from Step 1 in a mixture of acetic acid and dilute hydrochloric acid or another acid/alcohol mixture.[10][13]
-
Reaction: Heat the mixture to 60-100°C and monitor the reaction by TLC. The reaction is typically complete within 2-8 hours, often indicated by the precipitation of a white solid.[10][13]
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by suction filtration. Wash the solid thoroughly with water.[14] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[11][13]
Caption: General Synthesis Workflow
Purification Protocol
Purification is essential to obtain high-purity material suitable for subsequent synthetic steps.
-
Crystallization: This is a common method for purifying the final product.[15] The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. The pure crystals that form are then collected by filtration.[16]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective.[11] A solvent system with a gradient of polarity, such as hexane/ethyl acetate or toluene/ethyl acetate, is typically used to elute the components.[11] The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield the purified compound.
Characterization Methods
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions.[10][15] A typical mobile phase is a mixture of hexane and ethyl acetate. Spots can be visualized using a UV lamp or by charring with a sulfuric acid solution.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound, ensuring the benzyl groups are attached at the correct positions and the anomeric proton is present.[15]
-
Melting Point (MP) Analysis: The melting point is a key indicator of purity. A sharp melting point range consistent with literature values (147-156 °C) suggests a high-purity sample.[2][6][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the exact purity of the final product.[2]
Role in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but is a critical starting material and intermediate in the synthesis of biologically active molecules and advanced materials.
-
Key Intermediate: Its primary role is as a glycosyl acceptor. The free hydroxyl at the anomeric position allows it to be coupled with glycosyl donors to form disaccharides and larger oligosaccharides.[7]
-
Synthesis of Glycosylated Natural Products: Many natural products with therapeutic properties contain sugar moieties. This compound provides a stable, protected glucose unit that can be incorporated into a larger molecular framework.
-
Development of Glucose-Responsive Systems: In drug delivery, derivatives of glucose are explored for creating systems that release therapeutic agents, such as insulin, in response to changing glucose levels.[9][17]
-
GLUT Inhibitor Research: Modified glucose molecules are used to develop inhibitors of glucose transporters (GLUTs), which are overexpressed in many cancer cells.[18] This is a promising strategy for developing novel anti-cancer therapies.
Caption: Role as a Key Synthetic Intermediate
Conclusion
This compound is a compound of significant utility in organic and medicinal chemistry. Its well-defined physical properties and predictable chemical reactivity make it an indispensable tool for researchers. The robust protocols for its synthesis and purification allow for the reliable production of high-purity material. As research into glycobiology and carbohydrate-based therapeutics continues to expand, the importance of key building blocks like tetrabenzylated glucose in enabling the development of novel drugs and advanced biomaterials is set to grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS # 6564-72-3, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucose, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose - chemBlink [chemblink.com]
- 4. synthose.com [synthose.com]
- 5. Tetra-benzyl-d-glucose | C34H36O6 | CID 129859462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4,6-四-O-苄基-D-吡喃葡萄糖 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 11. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 13. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 14. studylib.net [studylib.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anomeric effect as it pertains to the selectively protected monosaccharide, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Understanding this stereoelectronic phenomenon is critical for professionals in drug development and carbohydrate chemistry, as it dictates the conformational stability and reactivity of glycosidic bonds, which are central to the structure and function of numerous biologically active molecules.
Introduction to the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, contrary to what would be predicted based on steric hindrance alone.[1] This effect is a result of a stabilizing interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond. In the context of this compound, this manifests as a preference for the α-anomer, where the C1 hydroxyl group is in the axial orientation, over the β-anomer with its equatorial hydroxyl group.
Conformational Analysis of this compound Anomers
The conformational preference of the anomers of this compound can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The key parameter derived from ¹H-NMR is the vicinal coupling constant between the anomeric proton (H1) and the proton on C2 (H2), denoted as ³JH1,H2. The magnitude of this coupling constant is related to the dihedral angle between these two protons, as described by the Karplus equation.
-
α-Anomer (axial C1-OH): In the chair conformation, the H1 and H2 protons are in a gauche relationship, resulting in a smaller coupling constant.
-
β-Anomer (equatorial C1-OH): The H1 and H2 protons are in a trans-diaxial relationship, leading to a larger coupling constant.
Quantitative Conformational Data
The following table summarizes key conformational parameters for the anomers of protected glucose derivatives. The data for 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl derivatives provide a direct insight, while data from acetylated glucose serve as a reliable proxy for the β-anomer's expected conformation.
| Anomer | Substituent at C1 | ³JH1,H2 (Hz) | Dihedral Angle (H1-C1-C2-H2) | Conformational Preference |
| α | O-R (axial) | 3.4[2] | ~60° | Favored by Anomeric Effect |
| β | O-R (equatorial) | ~7-8 (proxy data) | ~180° | Sterically Favored |
Note: The ³JH1,H2 value for the α-anomer is from a derivative of this compound. The value for the β-anomer is based on data from acetylated glucose derivatives as a proxy.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of a corresponding glycoside, such as methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Acetic acid
-
Dilute hydrochloric acid
-
Ethanol (for crystallization)
Procedure:
-
Dissolve the starting methyl glucoside in a mixture of acetic acid and dilute hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100°C) for several hours (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a solvent such as ethanol to yield this compound as a white solid.[3]
Conformational Analysis by ¹H-NMR Spectroscopy
Objective: To determine the anomeric ratio and the conformational preference of the anomers of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
Data Analysis:
-
Identify the signals corresponding to the anomeric protons (H1) of the α and β anomers. The α-anomer's H1 signal will typically be a doublet at a lower chemical shift with a smaller coupling constant (³JH1,H2 ≈ 3-4 Hz), while the β-anomer's H1 signal will be a doublet at a higher chemical shift with a larger coupling constant (³JH1,H2 ≈ 7-8 Hz).
-
Integrate the signals for the anomeric protons to determine the relative ratio of the α and β anomers in solution.
-
Measure the coupling constant (³JH1,H2) for each anomer to infer the dihedral angle and confirm the conformational preference.
Visualizing the Anomeric Effect
The logical relationship governing the anomeric effect in this compound can be visualized as a conformational equilibrium.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Caption: Equilibrium between the β and α anomers of this compound.
Conclusion
The anomeric effect plays a crucial role in the chemistry of this compound, favoring the α-anomer with an axial hydroxyl group at the anomeric center. This preference, which can be quantified through ¹H-NMR spectroscopy by measuring the ³JH1,H2 coupling constant, has significant implications for its use as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. A thorough understanding and characterization of this effect are paramount for the rational design and development of carbohydrate-based therapeutics and other advanced materials.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal building block in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates. Its utility stems from the unique properties of the benzyl ether protecting groups. These groups are relatively stable under a wide range of reaction conditions but can be removed cleanly via catalytic hydrogenation. Crucially, benzyl ethers are considered "arming" protecting groups; their electron-donating nature increases the reactivity of the glycosyl donor at the anomeric center, facilitating glycosylation reactions.[1] This contrasts with electron-withdrawing "disarming" groups like acyl esters, a concept that forms the basis of strategic, chemoselective glycosylation strategies.[1] This document provides detailed protocols for the synthesis of this compound and its subsequent use in oligosaccharide synthesis as both a glycosyl donor and acceptor.
Conceptual Framework: The "Armed-Disarmed" Strategy
The strategic synthesis of oligosaccharides often relies on the differential reactivity of glycosyl donors. The "armed-disarmed" principle, pioneered by Fraser-Reid, leverages the electronic effects of protecting groups. Benzyl-protected donors ("armed") are significantly more reactive than acyl-protected ones ("disarmed") because the electron-donating benzyl groups stabilize the developing positive charge at the anomeric center during the reaction.[1] This allows for the selective activation of an armed donor in the presence of a disarmed acceptor, enabling controlled, sequential oligosaccharide assembly.
Caption: Diagram 1: The "Armed-Disarmed" principle in glycosylation.
Protocol 1: Synthesis of this compound
This protocol describes a robust, two-step synthesis starting from methyl glucoside. The first step involves the benzylation of all hydroxyl groups, followed by the acidic hydrolysis of the anomeric methyl glycoside to yield the target hemiacetal.[2]
Step A: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-D-glucoside
-
Dissolve methyl glucoside in an organic solvent (e.g., DMF) in a flask under a nitrogen atmosphere.
-
Add a metal hydride (e.g., NaH) portion-wise and stir for 5-45 minutes until gas evolution ceases.
-
Cool the reaction system to ≤15°C.
-
Slowly add benzyl halide (e.g., benzyl chloride or bromide) to the mixture.
-
After the addition is complete, warm the reaction to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction carefully (e.g., with methanol) and perform a standard aqueous workup followed by solvent evaporation to obtain the crude product, methyl 2,3,4,6-tetra-O-benzyl-D-glucoside. The product can be purified by chromatography if necessary, though high yields of sufficient purity for the next step are often achieved.[2]
Step B: Hydrolysis to this compound
-
Add the methyl 2,3,4,6-tetra-O-benzyl-D-glucoside from Step A to a prepared acid/alcohol mixture.
-
Heat the reaction mixture to 60-100°C for 2-8 hours. A white solid is expected to precipitate during the reaction.[2]
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., the alcohol used in the reaction mixture) and dry under a vacuum to yield the final product, this compound.[2]
Caption: Diagram 2: Workflow for the synthesis of the title compound.
Data Presentation: Hydrolysis Reaction Conditions and Yields
The yield of the final product is highly dependent on the conditions used for the hydrolysis of the methyl glycoside intermediate.[2]
| Acid (Concentration) | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Hydrochloric Acid (12M) | Ethanol | 95 | 5 | 78.5 | 99.0 | [2] |
| Sulfuric Acid (12M) | Methanol | 80 | 6 | 77.2 | 99.2 | [2] |
| Sulfuric Acid (9M) | Methanol | 75 | 4 | 77.5 | 99.2 | [2] |
| Nitric Acid (6M) | Isopropanol | 70 | 8 | 69.9 | 97.8 | [2] |
| Acetic Acid (8M) | n-Butanol | 80 | 3 | 69.1 | 97.2 | [2] |
Protocol 2: General Dehydrative Glycosylation (Donor Activation)
This compound can be activated directly at its anomeric hydroxyl group to act as a glycosyl donor. This "dehydrative glycosylation" involves converting the hemiacetal into a species with a better leaving group in situ.
Materials:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose
-
Glycosyl Acceptor: An alcohol or a protected sugar with a free hydroxyl group (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Activation System: Silver trifluoromethanesulfonate (AgOTf), p-nitrobenzenesulfonyl chloride (p-NBSC), and triethylamine (TEA)[3]
-
Solvent: Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4Å)
Procedure:
-
Add the glycosyl donor, glycosyl acceptor, and activated molecular sieves to a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Dissolve the components in anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -20°C to 0°C).
-
In a separate flask, prepare the activation solution by dissolving p-NBSC and TEA in anhydrous DCM.
-
Add the AgOTf to the main reaction flask, followed by the slow, dropwise addition of the pre-mixed p-NBSC/TEA solution.
-
Stir the reaction for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a base (e.g., pyridine or saturated NaHCO₃ solution).
-
Filter the mixture through a pad of Celite to remove molecular sieves and silver salts, washing with DCM.
-
Combine the filtrates, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the oligosaccharide product.
Protocol 3: Disaccharide Synthesis via Bi(OTf)₃ Catalysis (Acceptor Role)
In this example, this compound acts as the glycosyl acceptor, reacting with a C-phenyl glucopyranose donor. This demonstrates the versatility of the title compound.[4]
Caption: Diagram 3: A generalized experimental workflow for glycosylation.
Materials & Reaction Data:
| Component | Role | Molar Eq. | Amount |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | Glycosyl Donor | 1.0 | 47.3 mg |
| This compound | Glycosyl Acceptor | ~1.4 | 83.2 mg |
| Bismuth(III) triflate (Bi(OTf)₃) | Catalyst | 0.05 | 4.7 mg |
| Anhydrous CaSO₄ | Desiccant | - | ~100 mg |
| Dichloromethane (CH₂) | Solvent | - | 3.5 mL |
Procedure:
-
To a suspension of Bi(OTf)₃, the glycosyl donor, and CaSO₄ in CH₂Cl₂ under an Argon atmosphere, add the glycosyl acceptor (the title compound) at 0°C.[4]
-
Stir the resulting mixture for 15 hours at 0°C.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, and wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Results:
-
Product: 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Yield: 55%[4]
-
Major By-product: Benzyl 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-d-glucopyranoside (11% yield)[4]
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 3. DIRECT GLUCOSIDATION OF 2,3,4,6-TETRA-O-BENZYL-α-D-GLUCOPYRANOSE | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry, widely utilized as a glycosyl donor for the synthesis of a diverse array of oligosaccharides and glycoconjugates.[1] Its perbenzylated structure offers stability under various reaction conditions and allows for selective deprotection, making it a versatile building block in the synthesis of complex carbohydrate structures. These structures are integral to numerous biological processes, including cell-cell recognition and signaling, and are key components in the development of therapeutics such as glycosidase inhibitors for diabetes and novel anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for glycosylation reactions involving this donor.
Application Notes
Pharmaceutical Relevance
Glycosides synthesized using this compound as a starting material have significant applications in drug development:
-
Antidiabetic Agents: This protected glucose derivative is a key intermediate in the synthesis of α-glucosidase inhibitors like Voglibose, which are used for the management of type 2 diabetes.[3]
-
Anticancer Therapeutics: The conjugation of bioactive aglycones with glucose moieties can enhance their selectivity and uptake by cancer cells, which often overexpress glucose transporters (GLUTs).[4] Glycosylated benzyl derivatives have been synthesized and evaluated for their cytotoxic effects against colon cancer cells.[4] Furthermore, indolopyrrocarbazole carbohydrate derivatives synthesized from this donor are being investigated for cancer treatment.[2]
-
Other Therapeutic Areas: Glycosylated compounds derived from this compound are also explored for treating a range of conditions including Alzheimer's disease, sepsis, meningitis, and AIDS.[2]
Chemical Synthesis Strategies
The hydroxyl groups of this compound are protected by benzyl ethers, which are stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the selective deprotection of the anomeric position for glycosylation, followed by global debenzylation to yield the final product.
The stereochemical outcome of the glycosylation (α or β) is a critical aspect and can be influenced by several factors:
-
Promoter/Catalyst: The choice of Lewis acid or promoter system plays a significant role in activating the glycosyl donor and influencing the stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates, thereby influencing the stereochemical course of the reaction.
-
Neighboring Group Participation: While the benzyl groups at C-2 are generally considered non-participating, the choice of other protecting groups on the glycosyl acceptor or modifications to the donor can influence the stereochemical outcome.
-
Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor can impact the reaction mechanism and, consequently, the anomeric selectivity.
Data Presentation: Summary of Glycosylation Reactions
The following tables summarize quantitative data from various glycosylation reactions using this compound or its derivatives as the glycosyl donor.
Table 1: Bismuth(III) Triflate Catalyzed Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | 55 | α,α | [5] |
Table 2: Triflic Anhydride Promoted Dehydrative Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | α:β Ratio | Reference |
| This compound | Isopropanol | Isopropyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 54 | 1:0.52 | [6] |
| This compound | Cyclohexanol | Cyclohexyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 73 | 1:0.35 | [6] |
Experimental Protocols
Protocol 1: Bismuth(III) Triflate Catalyzed Glycosylation
This protocol describes the synthesis of a disaccharide using Bi(OTf)₃ as a catalyst.[5]
Materials:
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (Glycosyl Donor)
-
This compound (Glycosyl Acceptor)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon (Ar) atmosphere
Procedure:
-
To a suspension of Bi(OTf)₃ (4.7 mg, 0.007 mmol), the glycosyl donor (47.3 mg, 0.09 mmol), and CaSO₄ (ca. 100 mg) in CH₂Cl₂ (3.5 mL) under an Ar atmosphere, add the glycosyl acceptor (83.2 mg, 0.13 mmol) at 0 °C.
-
Stir the resulting mixture at 0 °C for 15 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).
-
Extract the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with water and a saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 2: Triflic Anhydride Promoted Dehydrative Glycosylation
This protocol details a dehydrative glycosylation using triflic anhydride.[6]
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Isopropanol, Cyclohexanol)
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (DCM)
-
Acid scavenger (e.g., 2,4,6-tri-tert-butylpyrimidine - TTBP)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Tf₂O (1.5 equivalents) and the acid scavenger (5 equivalents) in DCM and cool the solution to -50 °C.
-
Add a solution of the glycosyl donor (1 equivalent) in DCM dropwise to the cooled solution.
-
Stir the mixture at -50 °C for 45 minutes.
-
Add the glycosyl acceptor (5 equivalents) to the reaction mixture.
-
Slowly warm the reaction to room temperature over approximately 2 hours and continue stirring for 4-16 hours.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the phases and evaporate the organic phase to dryness.
-
Purify the residue by flash chromatography on silica gel.
Visualizations
Glycosylation Reaction Workflow
Caption: General workflow for glycosylation reactions.
Signaling Pathway: Potential Role of Glycosides in Cancer
Caption: Potential mechanism of glycoside anticancer activity.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Preparation of Glycosyl Halides from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of glycosyl halides, specifically glycosyl chlorides and bromides, from the common starting material 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. These glycosyl donors are crucial intermediates in the synthesis of a wide array of complex carbohydrates, glycoconjugates, and glycosylated natural products, which are of significant interest in drug development and biomedical research.
Introduction
Glycosyl halides are highly reactive intermediates that serve as versatile glycosyl donors in chemical glycosylation reactions, most notably in the classical Koenigs-Knorr method and its numerous variations. The stereoselective formation of a glycosidic bond is a pivotal step in the assembly of oligosaccharides and glycoconjugates. The choice of the anomeric halide, either a chloride or a bromide, can influence reactivity and stereoselectivity in subsequent glycosylation reactions. The benzyl protecting groups on the 2,3,4,6-hydroxyls of the D-glucopyranose core are stable under a variety of reaction conditions and can be removed under mild hydrogenolysis conditions, making them ideal for multi-step syntheses.
This application note details two reliable protocols for the preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride and bromide. The methods have been selected for their efficiency and high yields.
Data Summary
The following table summarizes the key quantitative data for the preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride and bromide from this compound.
| Parameter | Glycosyl Chloride | Glycosyl Bromide |
| Halogenating Agent | Thionyl Chloride (SOCl₂) with Zinc Chloride (ZnCl₂) | Cobalt(II) Bromide (CoBr₂) and Trimethylsilyl Bromide (Me₃SiBr) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1 hour |
| Typical Yield | > 90% | ~97%[1] |
| Anomeric Selectivity | Predominantly α-anomer | Exclusively α-anomer[1] |
| Purification Method | Filtration, Concentration | Filtration through Celite, Concentration[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Chloride
This protocol describes the preparation of the glycosyl chloride using thionyl chloride and a catalytic amount of zinc chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Thionyl Chloride (SOCl₂)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any insoluble residues.
-
The filtrate is then concentrated under reduced pressure to yield the crude 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride. The product is often used in the next step without further purification.
Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide
This protocol outlines a high-yield synthesis of the glycosyl bromide using a combination of cobalt(II) bromide and trimethylsilyl bromide.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Cobalt(II) Bromide (CoBr₂), anhydrous
-
Trimethylsilyl Bromide (Me₃SiBr)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
-
Celite
Procedure:
-
To a stirred solution of this compound (1.0 g, 1.85 mmol) in anhydrous dichloromethane (20 cm³) under an argon atmosphere, add anhydrous cobalt(II) bromide (0.40 g, 1.85 mmol) and trimethylsilyl bromide (0.25 cm³, 1.85 mmol).[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by TLC.
-
After completion, dilute the mixture with dichloromethane.[1]
-
Quickly filter the solution through a pad of Celite to remove the cobalt salts.[1]
-
The filtrate is then concentrated under reduced pressure to afford 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide as a solid.[1] The product is typically of high purity and can be used directly for glycosylation reactions.[1]
Visualizations
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: Chemical conversion of the starting material to glycosyl halides.
Caption: General experimental workflow for glycosyl halide synthesis.
References
Application Notes: The Role of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycoconjugate Synthesis
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in the chemical synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates.[1][2] Its structure features benzyl ether protecting groups on the hydroxyls at positions 2, 3, 4, and 6, leaving the anomeric hydroxyl at position 1 free for chemical manipulation. This configuration makes it an exceptionally valuable building block for glycosylation reactions, where it typically serves as a glycosyl donor.[2][3] The benzyl groups provide stability during various reaction conditions and can be removed reliably under specific deprotection conditions, usually catalytic hydrogenation, at a late stage of the synthesis.
Key Applications
The primary application of this compound is in the stereoselective formation of glycosidic bonds, a fundamental challenge in carbohydrate chemistry.[4] The nature of the protecting groups profoundly influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[5] Ether protecting groups, like the benzyl groups in this compound, are considered "non-participating," which generally favors the formation of α-glycosidic linkages, although the final stereochemistry depends on the specific reaction conditions and the promoter used.
This building block is instrumental in the synthesis of a wide array of bioactive molecules and research tools:
-
Therapeutic Agents: It is used as an intermediate in the synthesis of glycosylated drug molecules and derivatives for treating diseases such as cancer, diabetes, AIDS, and Alzheimer's disease.[6]
-
Glycosidase Inhibitors: It serves as a precursor in the development of glycosidase inhibitors, which have potential applications in managing diabetes and viral infections.[2]
-
Biological Probes: By incorporating this protected glucose unit into larger structures, researchers can synthesize complex glycoconjugates that mimic natural structures. These synthetic molecules are essential for studying biological processes like cell-cell recognition, signaling, and immune responses.[2]
-
Oligosaccharide Synthesis: It is a common starting material for the stepwise assembly of complex oligosaccharides, which are crucial for understanding the structure-function relationships of glycans.[7][8]
The strategic use of this compound, often in conjunction with other protecting group strategies, allows for the regioselective and stereoselective construction of desired glycoconjugates.[7][9]
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic procedures involving this compound and its precursors.
Table 1: Synthesis of this compound This table details the yields of a two-step synthesis method starting from methyl glucoside.[10]
| Step | Reactants | Reagents/Conditions | Product | Purity | Yield |
| 1: Benzylation | Methyl glucoside, Benzyl halide | Metal hydride, Organic solvent, 1-4h at 20-40°C | Tetrabenzylglucoside methylside | 91.3-95.0% | 85.5-97.4% |
| 2: Hydrolysis | Tetrabenzylglucoside methylside | Acid/alcohol mixture (e.g., H₂SO₄/Methanol), 2-8h at 60-100°C | This compound | 97.2-99.6% | 66.7-79.3% |
Table 2: Glycosylation Reaction using this compound This table outlines the results of a Bi(OTf)₃-catalyzed glycosylation reaction.[11]
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Temp. | Time | Product | Yield | By-product | By-product Yield |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (2) | This compound (3) | Bi(OTf)₃ (5%) | 0 °C | 15 h | Disaccharide (1) | 55% | Benzyl glucoside (4) | 11% |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (2) | This compound (3) | Bi(OTf)₃ (5%) | Room Temp. | 15 h | Disaccharide (1) | 12% | Benzyl glucoside (4) | 26% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis [10]
This protocol describes the second step of the synthesis outlined in Table 1.
Objective: To prepare this compound from its methyl glycoside precursor.
Materials:
-
Tetrabenzylglucoside methylside (e.g., 29.5 g, ~0.05 mol)
-
Acid/alcohol mixture (e.g., 37.5 mL of 12 mol/L sulfuric acid mixed with 4.5 mol methanol)
-
Reaction vessel suitable for heating
-
TLC plates for reaction monitoring
-
Standard laboratory glassware and workup reagents (e.g., water, organic solvent for extraction, drying agent)
Procedure:
-
Add the tetrabenzylglucoside methylside (29.5 g, purity 93.9%, 0.05 mol) to the prepared acid/alcohol mixture in a suitable reaction vessel.
-
Heat the reaction mixture to 80°C and maintain for 6 hours. A large amount of white solid is expected to precipitate during the reaction.
-
Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.
-
Perform a standard aqueous workup. This typically involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization to yield the final product (Expected: ~21g, with 99.2% purity, corresponding to a 77.2% yield).
Protocol 2: Bi(OTf)₃-Catalyzed Synthesis of a Non-reducing Disaccharide [11]
Objective: To couple a glycosyl donor with this compound (acting as an acceptor) to form a disaccharide.
Materials:
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (Donor, 2) (47.3 mg, 0.09 mmol)
-
This compound (Acceptor, 3) (83.2 mg, 0.13 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (4.7 mg, 0.007 mmol)
-
Anhydrous Calcium Sulfate (CaSO₄) (approx. 100 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (3.5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Argon (Ar) atmosphere setup
-
Standard laboratory glassware for reaction and extraction
Procedure:
-
To a flame-dried flask under an Argon atmosphere, add Bi(OTf)₃ (4.7 mg), the glycosyl donor (2) (47.3 mg), and anhydrous CaSO₄ (approx. 100 mg).
-
Add anhydrous CH₂Cl₂ (3.5 mL) to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Add the glycosyl acceptor (3) (83.2 mg) to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 15 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers sequentially with water and a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the desired disaccharide product (Expected yield: 55%).
Visualized Workflows
Caption: General workflow for glycoconjugate synthesis using a benzyl-protected glucose donor.
Caption: Two-step synthesis of this compound.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. goldbio.com [goldbio.com]
- 4. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 11. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial intermediate in carbohydrate chemistry, widely utilized in the synthesis of various biologically active molecules and complex carbohydrates. Its protected hydroxyl groups, with the exception of the anomeric position, make it an ideal building block for glycosylation reactions. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available D-glucose. The procedure involves a two-step reaction sequence: the formation of methyl α-D-glucopyranoside from D-glucose, followed by perbenzylation and subsequent selective hydrolysis of the anomeric position.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound from methyl glucoside, a derivative of D-glucose.
| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylation | Methyl α-D-glucopyranoside | Sodium hydride, Benzyl halide | Organic Solvent | ≤15 then 20-40 | 1-4 | up to 97.4 |
| 2 | Hydrolysis | Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | Acid (e.g., H₂SO₄, HCl) | Alcohol/Acid Mixture | 60-100 | 2-8 | up to 79.3 |
Experimental Protocols
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous organic solvent (e.g., Dimethylformamide - DMF)
-
Sodium hydride (NaH)
-
Benzyl halide (e.g., Benzyl chloride - BnCl)
-
Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve methyl α-D-glucopyranoside in the organic solvent under a nitrogen atmosphere.
-
Cool the solution in an ice bath to ≤15°C.
-
Carefully add sodium hydride in portions to the stirred solution. Continue stirring for 5-45 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add benzyl halide dropwise to the reaction mixture, maintaining the temperature at ≤15°C.
-
After the addition is complete, allow the reaction mixture to warm to a temperature between 20-40°C.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding methanol to destroy any excess NaH.
-
Perform a standard aqueous work-up to isolate the crude product. The resulting methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside can be used in the next step, in some cases without further purification.[1]
Step 2: Synthesis of this compound
This step involves the selective acidic hydrolysis of the methyl glycoside.[1]
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside (from Step 1)
-
Acid/alcohol mixture (e.g., a mixture of sulfuric acid and methanol, or hydrochloric acid and ethanol)
-
TLC supplies
Procedure:
-
Add the crude or purified methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside to a prepared acid/alcohol mixture in a round-bottom flask.
-
Heat the reaction mixture to a temperature between 60-100°C.
-
Maintain the reaction at this temperature for 2-8 hours. The formation of a white precipitate is often observed.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the collected solid with a cold solvent (e.g., cold ethanol) and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent system, such as ethanol-cyclohexane, can be performed for further purification.[2]
Visualized Experimental Workflow
The following diagram illustrates the step-by-step synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Deprotection Strategies for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to deprotect the benzyl groups of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a key intermediate in carbohydrate synthesis. The selection of an appropriate deprotection strategy is critical and depends on the presence of other functional groups in the molecule and the desired scale of the reaction.
Introduction
This compound is a widely used protected form of glucose in the synthesis of complex carbohydrates and glycoconjugates. The benzyl ether protecting groups are stable under a wide range of reaction conditions. However, their efficient and clean removal is a crucial final step in many synthetic routes. This document outlines and compares several common deprotection strategies, providing detailed protocols and quantitative data to aid in method selection and execution. The primary methods covered include catalytic hydrogenolysis, catalytic transfer hydrogenolysis, oxidative cleavage, and dissolving metal reduction.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method is dictated by factors such as the presence of other reducible or acid/base sensitive functional groups, reaction scale, and available equipment. Below is a summary of the most common strategies with their advantages and disadvantages.
| Deprotection Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | High yield, clean reaction, catalyst can be recycled. | Incompatible with reducible groups (e.g., alkynes, alkenes, azides). Catalyst can be poisoned by sulfur compounds. Requires specialized hydrogenation equipment. |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, formic acid, or cyclohexene and Pd/C | Avoids the use of flammable H₂ gas, generally faster reactions, mild conditions. | May not be suitable for all substrates, potential for incomplete reaction. |
| Oxidative Cleavage | DDQ, Ozone | Orthogonal to hydrogenolysis, useful for molecules with reducible functional groups. | Can be non-selective, potential for side reactions, full deprotection of perbenzylated glucose can be challenging and may result in product mixtures.[1] |
| Dissolving Metal Reduction | Na, liquid NH₃ (Birch Reduction) | Powerful reduction method, effective for stubborn benzyl groups. | Harsh conditions, not selective, requires special handling of sodium and liquid ammonia. |
| Lewis Acid-Mediated Deprotection | BCl₃, AlCl₃, TMSI | Can be effective when other methods fail. | Harsh conditions, limited to acid-insensitive substrates, potential for side reactions. |
I. Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and generally high-yielding method for the deprotection of benzyl ethers. The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst.
Experimental Protocol: Hydrogenolysis using Palladium on Carbon (Pd/C)
This protocol describes the complete debenzylation of this compound using hydrogen gas and 10% palladium on carbon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 g, 1.85 mmol) in a mixture of ethyl acetate and ethanol (1:1, 20 mL).
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Seal the reaction vessel and purge the system with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or balloon pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-24 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol (3 x 10 mL) to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure to yield D-glucose as a white solid.
Quantitative Data:
| Substrate | Catalyst | Solvent | H₂ Pressure | Reaction Time | Yield |
| This compound | 10% Pd/C | EtOAc/EtOH | 1 atm | 12 h | >95% |
| This compound | 20% Pd(OH)₂/C | MeOH | 1 atm | 1-2 h | ~99% |
Workflow Diagram:
Caption: Catalytic Hydrogenolysis Workflow.
II. Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenolysis is a convenient alternative to traditional hydrogenation that avoids the use of pressurized hydrogen gas. Instead, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used to generate hydrogen in situ.
Experimental Protocol: Using Ammonium Formate and Pd/C
This protocol details the debenzylation of this compound using ammonium formate as the hydrogen donor.[2][3][4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 g, 1.85 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add 10% Pd/C (200 mg, 20% w/w) to the solution.
-
To this stirred suspension, add ammonium formate (1.17 g, 18.5 mmol, 10 equivalents) in portions.
-
Heat the reaction mixture to reflux (around 65 °C) and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be purified by silica gel chromatography if necessary, although often the product is obtained in high purity.
Quantitative Data:
| Substrate | Hydrogen Donor | Catalyst | Solvent | Reaction Time | Yield |
| Benzyl ethers | Ammonium Formate | 10% Pd/C | MeOH | 15-20 min | High |
| Benzyl ethers | Formic Acid | 10% Pd/C | MeOH | Variable | High |
| Benzyl ethers | 1,4-Cyclohexadiene | 10% Pd/C | EtOH | Variable | High |
Workflow Diagram:
Caption: Catalytic Transfer Hydrogenolysis Workflow.
III. Oxidative Cleavage
Oxidative methods provide an orthogonal approach to deprotection, which is particularly useful when the substrate contains functional groups that are sensitive to reduction. However, complete debenzylation of perbenzylated sugars can be challenging.
Experimental Protocol: Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This protocol is a general method for the oxidative debenzylation of benzyl ethers. It should be noted that for perbenzylated glucose, this method may lead to a mixture of partially deprotected products due to precipitation of polar intermediates.[1]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (100 mg, 0.185 mmol) in a mixture of CH₂Cl₂ and H₂O (18:1, 19 mL).
-
Add DDQ (1.2 equivalents per benzyl group) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary significantly.
-
Upon completion or when no further reaction is observed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to separate the desired product from byproducts and unreacted starting material.
Quantitative Data:
| Substrate | Reagent | Solvent | Reaction Time | Yield | Notes |
| Per-benzylated glucose | DDQ | CH₂Cl₂/H₂O | Variable | Not feasible | Precipitation of polar intermediates observed.[1] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DDQ, visible light | CH₂Cl₂/H₂O | 2 h | High | Demonstrates feasibility on a related, less substituted substrate.[1] |
Logical Relationship Diagram:
Caption: Outcome of DDQ Deprotection of Perbenzylated Glucose.
IV. Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful method for cleaving benzyl ethers, employing an alkali metal (typically sodium) in liquid ammonia with a proton source (e.g., an alcohol). This method is generally non-selective.
Experimental Protocol: Using Sodium in Liquid Ammonia
This protocol provides a general procedure for the Birch reduction of benzyl ethers.
Materials:
-
This compound
-
Sodium (Na) metal
-
Liquid ammonia (NH₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol (EtOH)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Cool the flask to -78 °C and condense ammonia gas into the flask.
-
Add a solution of this compound (1.0 g, 1.85 mmol) in anhydrous THF (10 mL) to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.
-
Stir the reaction mixture for 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of ammonium chloride or an alcohol like ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Quantitative Data:
| Substrate | Reagents | Solvent | Reaction Time | Yield |
| Benzyl ethers | Na, liq. NH₃ | THF | 1-2 h | Generally high |
Workflow Diagram:
Caption: Birch Reduction Workflow.
Conclusion
The deprotection of this compound can be achieved through several distinct methodologies. For substrates that are sensitive to reduction, oxidative methods may be considered, although complete deprotection of the perbenzylated glucose can be problematic. For most applications, catalytic hydrogenolysis and catalytic transfer hydrogenolysis represent the most efficient, high-yielding, and clean methods for the global removal of benzyl ethers, with the latter offering the advantage of avoiding flammable hydrogen gas. The choice of the optimal method will always be a balance between the specific requirements of the synthetic route and the practical considerations of the laboratory setting.
References
Application Notes and Protocols for Chemoenzymatic Synthesis Involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of complex glycoconjugates, with a focus on strategies that can incorporate versatile building blocks like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This key intermediate, with its hydroxyl groups protected by benzyl ethers, is a cornerstone in chemical oligosaccharide synthesis.[1][2] While its bulky benzyl groups often preclude its direct use as a donor substrate in enzymatic reactions, it is invaluable in the chemical synthesis of glycosyl acceptors or complex donors that are subsequently used in chemoenzymatic workflows.
This document outlines a powerful and widely adopted chemoenzymatic strategy for the synthesis of gangliosides, such as GM3, which are sialic acid-containing glycosphingolipids crucial in cell signaling and recognition.[3] The protocols provided herein detail a multi-step process that combines the precision of enzymatic glycosylation with the flexibility of chemical synthesis.
Application: Synthesis of Ganglioside GM3
Gangliosides are integral components of vertebrate cell membranes and are particularly abundant in the central nervous system. They play critical roles in modulating membrane protein function, cell adhesion, and signal transduction. The GM3 ganglioside, a precursor for more complex gangliosides, is a target of interest in cancer immunotherapy and for studying neurodegenerative diseases.
The chemoenzymatic synthesis of GM3 offers significant advantages over purely chemical synthesis or extraction from natural sources, which often suffer from low yields and heterogeneity.[1][3] The strategy presented here involves the enzymatic sialylation of a chemically synthesized, water-soluble acceptor (lactosyl sphingosine), followed by chemical acylation to yield the final GM3 ganglioside.
Chemoenzymatic Synthesis Workflow
The overall workflow for the synthesis of GM3 and other glycosphingolipids is a multi-stage process that leverages the strengths of both chemical and enzymatic methodologies.
Figure 1: A generalized workflow for the chemoenzymatic synthesis of gangliosides.
Quantitative Data Summary
The following tables summarize typical yields for the key steps in the chemoenzymatic synthesis of GM3 ganglioside, demonstrating the efficiency of this combined approach.
Table 1: Yields for Key Chemical Synthesis Steps
| Step | Reactants | Product | Typical Yield (%) |
| Glycosylation | Glycosyl trichloroacetimidate donor, 3-O-benzoyl protected acceptor | Protected glycosyl sphingosine | 85-87 |
| Deprotection & Amine Formation | Protected glycosyl sphingosine | Glycosyl sphingosine | 85-89 |
| N-Acylation | Lyso-glycosphingolipid, Fatty Acid | Final Glycosphingolipid (GM3) | 98-99 |
Table 2: One-Pot Multi-Enzyme (OPME) Sialylation Yield
| Acceptor Substrate | Enzyme System | Product | Typical Yield (%) |
| Lactosyl Sphingosine | Pasteurella multocida Sialyltransferase 3 (PmST3) with in situ CMP-sialic acid generation | GM3 Sphingosine | >95 (conversion) |
Experimental Protocols
Protocol 1: One-Pot Multi-Enzyme (OPME) Synthesis of GM3 Sphingosine
This protocol describes the enzymatic sialylation of lactosyl sphingosine to produce GM3 sphingosine using a three-enzyme system for the in situ generation of the CMP-sialic acid donor.
Materials:
-
Lactosyl sphingosine (LacβSph)
-
N-Acetyl-D-mannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida sialic acid aldolase (PmSA)
-
Pasteurella multocida sialyltransferase 3 (PmST3)
-
Alkaline phosphatase
-
C18 solid-phase extraction cartridges
Procedure:
-
In a reaction vessel, dissolve lactosyl sphingosine (1.0 eq), ManNAc (1.5 eq), sodium pyruvate (5.0 eq), and CTP (1.5 eq) in Tris-HCl buffer containing MgCl₂.
-
Add the enzymes NmCSS, PmSA, and PmST3 to the reaction mixture.
-
Incubate the reaction at 37°C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an equal volume of cold ethanol and incubate at 4°C for 30 minutes to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
-
Add alkaline phosphatase to the supernatant to hydrolyze any remaining nucleotide phosphates and incubate for 2 hours at 37°C.
-
Purify the resulting GM3 sphingosine using a C18 solid-phase extraction cartridge, eluting with a stepwise gradient of methanol in water.
-
Combine the fractions containing the product and lyophilize to obtain pure GM3 sphingosine.
Protocol 2: Chemical N-Acylation of GM3 Sphingosine
This protocol details the final chemical step to introduce the fatty acyl chain, yielding the target GM3 ganglioside.
Materials:
-
GM3 sphingosine (lyophilized)
-
Fatty acid of choice (e.g., stearic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous pyridine or a mixture of dichloromethane and methanol
-
C18 solid-phase extraction cartridges
Procedure:
-
Dissolve the fatty acid (1.2 eq) and NHS (1.2 eq) in the chosen anhydrous solvent.
-
Add DCC (1.2 eq) to the solution and stir at room temperature for 1 hour to pre-activate the fatty acid as an NHS-ester.
-
Dissolve the lyophilized GM3 sphingosine (1.0 eq) in the same solvent system and add it to the activated fatty acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting GM3 ganglioside using a C18 solid-phase extraction cartridge, eluting with a methanol/water gradient.
-
Combine the pure fractions and lyophilize to obtain the final GM3 ganglioside product.
Signaling Pathway Visualization
Gangliosides like GM3 are known to cluster in specific membrane microdomains (lipid rafts) and modulate the activity of transmembrane receptors, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified signaling pathway involving GM3-mediated inhibition of EGFR.
Figure 2: GM3-mediated inhibition of the EGFR signaling pathway.
References
Troubleshooting & Optimization
Common byproducts in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The most prevalent byproducts are incompletely benzylated derivatives of the starting glucopyranose. These include mono-, di-, and tri-O-benzyl-D-glucopyranose isomers. Additionally, dibenzyl ether can form from the reaction of benzyl chloride with the base. If methyl glucoside is used as the starting material, the per-benzylated methyl glucoside (methyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranoside) will be the intermediate, and its incomplete hydrolysis can lead to its presence as an impurity.
Q2: How can I monitor the progress of the benzylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A typical solvent system for TLC is a mixture of ethyl acetate and hexane or toluene. The fully benzylated product will have a higher Rf value (travel further up the plate) than the partially benzylated intermediates and the starting material. Visualization can be achieved using UV light (if the TLC plate has a fluorescent indicator) and/or by staining with an appropriate agent such as phosphomolybdic acid or iodine.
Q3: What are the recommended methods for removing the byproducts?
A3: The primary method for purification is column chromatography on silica gel. Gradient elution with solvents like ethyl acetate in hexane or toluene is effective for separating the desired tetra-benzylated product from the more polar, under-benzylated byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be used for further purification of the isolated product.
Q4: I am having trouble separating isomeric tri-O-benzyl byproducts from my desired product. What can I do?
A4: If standard column chromatography does not provide adequate separation, a derivatization strategy can be employed. The free hydroxyl group in the tri-O-benzyl byproduct can be reacted with an acylating agent (e.g., benzoyl chloride). This will change the polarity of the byproduct, making it easier to separate from the desired tetra-O-benzyl product by column chromatography. The protecting group can then be removed in a subsequent step if the byproduct itself is of interest.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature. |
| Insufficient amount of benzylating agent or base | Use a molar excess of benzyl chloride and the base (e.g., NaOH or KOH). |
| Inactive reagents | Ensure that the benzyl chloride is fresh and the base is of high purity. Anhydrous conditions are crucial, especially when using sodium hydride. |
| Inefficient purification | Optimize the column chromatography conditions (e.g., solvent gradient, column dimensions) to minimize product loss during purification. |
Problem 2: Presence of Multiple Byproducts in the Crude Product
| Byproduct Identity | Identification Method (TLC) | Removal Strategy |
| Under-benzylated glucopyranoses (mono-, di-, tri-O-benzyl) | Lower Rf values than the product. | Column chromatography with a gradient of ethyl acetate in hexane or toluene. |
| Dibenzyl ether | Similar Rf to the product in some solvent systems. | Careful column chromatography; dibenzyl ether is generally less polar. |
| Unreacted starting material (e.g., methyl glucoside) | Very low Rf value (polar). | Easily removed by column chromatography. |
| Per-benzylated methyl glucoside (from hydrolysis step) | Similar Rf to the product. | Ensure complete hydrolysis of the intermediate. Column chromatography may require optimized conditions for separation. |
Quantitative Data Summary
The following table summarizes typical yields and purities reported in the literature. Note that yields are highly dependent on the specific reaction conditions and starting materials.
| Starting Material | Reaction Conditions | Crude Purity (Product) | Final Yield (after purification) | Reference |
| Methyl glucoside | 1. NaOH, n-octane, Benzyl chloride; 2. Propionic acid, HClO4 | ~40% (HPLC) | ~50% | [2] |
| Methyl glucoside | 1. KOH, dioxane, Benzyl chloride; 2. Acid hydrolysis | Not specified | ~80% (for intermediate) | [2] |
| Methyl glucoside | 1. NaH, Benzyl halide; 2. Acid/alcohol | 91.3-95.0% (for intermediate) | 66.7-79.3% | [3] |
Experimental Protocols
Key Experiment 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
This protocol is adapted from a common synthetic route.
Materials:
-
Methyl α-D-glucopyranoside
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Benzyl chloride (BnCl)
-
Dioxane or N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for TLC and column chromatography)
Procedure:
-
Suspend methyl α-D-glucopyranoside in anhydrous dioxane or DMF.
-
Add powdered KOH or NaH portion-wise while stirring vigorously under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture (the temperature will depend on the solvent and base used).
-
Add benzyl chloride dropwise to the heated suspension.
-
Maintain the reaction at an elevated temperature for several hours, monitoring the progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol (if NaH was used) or water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Key Experiment 2: Hydrolysis to this compound
Materials:
-
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Acetic acid
-
Dilute Hydrochloric acid or Sulfuric acid
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of acetic acid and dilute hydrochloric or sulfuric acid.
-
Heat the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from a solvent system like ethanol/hexanes.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship for byproduct identification and removal.
References
- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 3. Benzylation method for monosaccharide glucoside - Eureka | Patsnap [eureka.patsnap.com]
Optimization of glycosylation reaction conditions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosylation reactions involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my glycosylation yield consistently low?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.
Potential Causes and Solutions:
-
Inefficient Activation of the Glycosyl Donor: The primary cause of low conversion is often poor activation of the anomeric leaving group.
-
Presence of Moisture: Glycosylation reactions are extremely sensitive to water, which can hydrolyze the activated donor or deactivate the promoter.[3]
-
Solution: Dry all glassware thoroughly. Use anhydrous solvents. Incorporate freshly activated molecular sieves (4 Å) into the reaction mixture.[3]
-
-
Suboptimal Temperature: Temperature is a critical parameter that influences the rates of donor activation, coupling, and decomposition.[4][5][6]
-
Solution: Most reactions are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation step, then slowly warmed.[5][7] If the reaction is sluggish, a controlled, slight increase in temperature may be necessary. Conversely, if decomposition is observed, run the reaction at a lower isothermal temperature.[4][6]
-
-
Low Acceptor Nucleophilicity: Sterically hindered or electronically deactivated hydroxyl groups on the glycosyl acceptor can lead to slow or incomplete reactions.[8][9]
-
Solution: More forceful activation conditions, a higher excess of the donor, or an increased reaction temperature may be required.[10] Be aware that these changes can also affect anomeric selectivity.
-
-
Donor Decomposition: Highly reactive "superarmed" donors or harsh activation conditions can lead to the degradation of the glycosyl donor before it can couple with the acceptor.[7]
Q2: How can I control the anomeric selectivity (α/β ratio) of the reaction?
With a non-participating benzyl group at the C-2 position, achieving high stereoselectivity is a common challenge.[8][11][12] The outcome is governed by a complex interplay of factors, including solvent, temperature, and the nature of the donor and activator.
Key Factors Influencing Stereoselectivity:
-
Solvent Choice: The solvent has a profound effect on the stereochemical outcome.[8][13]
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents tend to favor the formation of the α-glycoside (1,2-cis product).[5][8][13]
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents strongly favor the formation of the β-glycoside (1,2-trans product) by forming a transient β-nitrilium ion intermediate.[5][8][13]
-
Non-participating Solvents (e.g., Dichloromethane, Toluene): The outcome in these solvents is highly variable and depends on other factors, though DCM often favors β-isomers.[5] Using solvent mixtures (e.g., DCM/ether) can synergistically enhance α-selectivity.[13]
-
-
Temperature: Kinetically controlled glycosylations at lower temperatures generally favor the formation of the β-anomer via an Sₙ2-like pathway.[8] Conversely, higher temperatures can favor the thermodynamically more stable α-anomer (anomeric effect), but may also lead to a mixture of products.
-
Activator/Promoter System: Stronger Lewis acids like TMSOTf tend to promote an Sₙ1-like pathway through an oxocarbenium ion, which can lead to anomeric mixtures.[1] The choice of activator and leaving group combination is critical. For instance, the in situ formation of an anomeric triflate from a thioglycoside donor can be manipulated by temperature to favor a specific anomer before the acceptor is added.[7]
-
Acceptor Reactivity: As a general rule, more reactive nucleophiles (e.g., primary alcohols) react faster and often result in lower selectivity.[8] Less reactive acceptors (e.g., hindered secondary alcohols) can lead to higher α-selectivity.[9]
Q3: I'm observing unexpected byproducts. What are they and how can I avoid them?
Side reactions can complicate purification and reduce the yield of the desired product.
Common Byproducts and Prevention Strategies:
-
Hydrolysis Product: The most common byproduct is the hydrolyzed glycosyl donor (this compound), resulting from trace moisture.
-
Prevention: Ensure strictly anhydrous conditions as described in Q1.
-
-
Orthoester Formation: Although less common without a participating C-2 acyl group, intramolecular cyclization involving an acceptor hydroxyl can sometimes occur, particularly with hindered acceptors or under basic conditions.
-
Prevention: Maintain a strictly neutral or acidic pH. The use of a non-nucleophilic hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP) can scavenge protons without promoting other side reactions.[14]
-
-
Products of Donor Degradation: Strong activators or elevated temperatures can cause the glycosyl donor to decompose into various unidentifiable products.[7]
-
Prevention: Use the minimum effective amount of activator and maintain low temperatures. Monitor the reaction by TLC to avoid letting it run for too long after the starting materials are consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the common leaving groups used with this compound?
The parent compound with a hydroxyl group at the anomeric position is a glycosyl donor precursor . It must first be converted into a derivative with a good leaving group. Common choices include:
-
Trichloroacetimidates (-OC(=NH)CCl₃): Highly reactive donors activated by catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·Et₂O).[2][15]
-
Thioglycosides (-SPh, -SEt): Stable and popular donors that require activation by a thiophilic promoter (e.g., NIS/TfOH, DMTST, MeOTf).[2][16]
-
Glycosyl Halides (-Br, -F): Reactive donors typically activated by silver or other metal salts.
Q2: What is the role of molecular sieves?
Molecular sieves (typically powdered, activated 4 Å) are critical for ensuring anhydrous conditions. They act as scavengers for any trace amounts of water present in the solvent or introduced from the atmosphere, preventing the hydrolysis of the activated glycosyl donor and deactivation of the promoter.[3]
Q3: How should I monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common method.
-
Procedure: Co-spot the reaction mixture with the glycosyl donor and acceptor starting materials on a TLC plate.
-
Interpretation: A successful reaction will show the consumption of the donor and acceptor spots and the appearance of a new spot for the glycoside product. The product will typically have an Rf value intermediate between the donor and the more polar acceptor.
Quantitative Data Summary
The choice of solvent has a dramatic impact on the stereochemical outcome of glycosylations with non-participating C-2 benzyl groups. The following table summarizes general trends.
| Solvent System | Predominant Anomer | Stereoselectivity | Rationale | Citations |
| Diethyl Ether (Et₂O) | α (1,2-cis) | Good to Excellent | Favors Sₙ2 attack on an in-situ formed β-intermediate or α-selective ion-pair return. | [5][13] |
| Acetonitrile (MeCN) | β (1,2-trans) | Excellent | Forms a covalent α-glycosyl nitrilium intermediate, blocking the α-face for Sₙ2 attack. | [5][8][13] |
| Dichloromethane (DCM) | Variable (often β) | Poor to Good | Non-participating; outcome depends heavily on other factors like temperature and activator. | [5][13] |
| Toluene | α (1,2-cis) | Moderate to Good | Nonpolar solvent, generally favors the α-anomer. | [8] |
| DCM / Et₂O Mixture | α (1,2-cis) | Excellent | Synergistic effect enhances α-selectivity significantly compared to either solvent alone. | [13] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate Donor
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the sugar in anhydrous dichloromethane (DCM, ~0.2 M).
-
Reagent Addition: Add trichloroacetonitrile (3.0 eq) via syringe.
-
Catalyst: Cool the solution to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the glycosyl trichloroacetimidate donor, which often exists as a mixture of anomers.
Protocol 2: General Glycosylation Procedure with a Trichloroacetimidate Donor
-
Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon.
-
Solvent: Add the desired anhydrous solvent (e.g., DCM, Et₂O, or MeCN, ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Activation: Prepare a stock solution of the activator (e.g., TMSOTf, 0.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the chosen temperature for a set time or allow it to warm slowly. Monitor the progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of a hindered base solution (e.g., triethylamine or pyridine) to neutralize the Lewis acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Visualizations
Diagrams of Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 16. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete deprotection of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This guide provides troubleshooting advice and detailed protocols for the deprotection of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a common intermediate in carbohydrate chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for debenzylation is very slow or has stalled. What are the common causes?
A1: Several factors can lead to a sluggish or incomplete debenzylation reaction via catalytic hydrogenation:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity, or may have been improperly handled and exposed to air for extended periods.
-
Catalyst Poisoning: Trace impurities in your starting material, solvents, or from glassware can poison the catalyst. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.
-
Poor Solubility: The starting material or partially deprotected intermediates may have poor solubility in the chosen solvent, limiting their access to the catalyst surface.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.
-
Steric Hindrance: While less common for benzyl groups on glucose, significant steric hindrance around the benzyl ether can slow down the reaction.
Q2: I see multiple spots on my TLC after the reaction, indicating a mixture of partially deprotected products. How can I drive the reaction to completion?
A2: To achieve complete deprotection, you can try the following:
-
Increase Catalyst Loading: You can increase the weight percentage of the Pd/C catalyst.
-
Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for stubborn debenzylations.[1] A mixture of Pd/C and Pd(OH)₂/C can also be more efficient.[2]
-
Add an Acidic Co-solvent: Adding a small amount of acetic acid or hydrochloric acid can sometimes accelerate the reaction.
-
Increase Hydrogen Pressure: Using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly improve the reaction rate and drive it to completion.
-
Optimize Solvent System: Ensure your substrate and all intermediates are soluble. A mixture of solvents like THF, methanol, and water may be necessary to maintain solubility throughout the reaction.[1]
Q3: Are there alternative methods to catalytic hydrogenation for removing benzyl groups?
A3: Yes, several alternative methods can be employed, especially when catalytic hydrogenation fails:
-
Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen. Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[1][3]
-
Dissolving Metal Reduction: The Birch reduction (using sodium or lithium in liquid ammonia) is a powerful method for cleaving benzyl ethers, although it is less functional group tolerant.[1]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, particularly for para-methoxybenzyl (PMB) ethers, but can also work for benzyl ethers under specific conditions.[4][5] Visible-light-mediated protocols with DDQ have also been developed.[4][5]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, but this method is harsh and may not be suitable for sensitive substrates.
Q4: How do I choose the right deprotection method for my specific molecule?
A4: The choice of method depends on the other functional groups present in your molecule. Catalytic hydrogenation is generally the mildest and most common method. However, if your molecule contains other reducible functional groups (e.g., alkenes, alkynes, azides) that you wish to preserve, you may need to consider orthogonal protecting group strategies or alternative deprotection methods like oxidative cleavage.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction with Pd/C and H₂
This is the most common problem encountered during the debenzylation of this compound. The following table summarizes potential solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Activity | 1. Use a fresh batch of Pd/C.2. Switch to Pearlman's catalyst (Pd(OH)₂/C) or a 1:1 mixture of Pd/C and Pd(OH)₂/C.[2] | An inactive catalyst is a frequent cause of failure. Pearlman's catalyst is generally more active for hydrogenolysis. |
| Catalyst Poisoning | 1. Purify the starting material thoroughly.2. Use high-purity solvents.3. Acid-wash glassware before use. | Impurities, especially sulfur compounds, can irreversibly poison the palladium catalyst. |
| Solubility Issues | 1. Change the solvent system. Common systems include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O).[1] | The fully protected starting material is nonpolar, while the deprotected product is very polar. A solvent system that can dissolve both is crucial. |
| Insufficient Reaction Conditions | 1. Increase hydrogen pressure (use a Parr apparatus).2. Increase the reaction temperature (e.g., to 40-50 °C).3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).4. Add an acid catalyst (e.g., acetic acid or a few drops of HCl). | More forcing conditions can overcome a high activation energy barrier and drive the reaction to completion. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the standard and most widely used method for benzyl ether deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or high-pressure hydrogenator
-
Celite®
Procedure:
-
Dissolve this compound (1.0 g, 1.85 mmol) in a suitable solvent (e.g., 20 mL of MeOH).
-
Carefully add 10% Pd/C (100-200 mg, 10-20 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the reaction flask.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent (e.g., MeOH).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected glucose.
Quantitative Data Summary (Catalytic Hydrogenation)
| Catalyst | Catalyst Loading (wt%) | Solvent | Pressure | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 10-25 | THF | Balloon | 2-4 | Good | [6] |
| 10% Pd/C | 10 | MeOH | 1 atm | 12 | 99 | [6] |
| 10% Pd/C + 10% Pd(OH)₂/C | - | CHCl₃/MeOH/H₂O/AcOH | - | - | Complete | [2] |
| 20% Pd(OH)₂/C | 50 | Acetic Acid | - | - | Good | [6] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Protocol 2: Transfer Hydrogenation using Triethylsilane and Pd/C
This method is an alternative to using hydrogen gas and can be convenient for standard laboratory setups.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve this compound (100 mg, 0.185 mmol) in methanol (2 mL).
-
Add 10% Pd/C (10 mg).
-
Add triethylsilane (88 µL, 0.555 mmol, 3.0 equiv) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete in 30 minutes to a few hours.[7]
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Quantitative Data Summary (Transfer Hydrogenation)
| Hydrogen Donor | Catalyst | Solvent | Time | Yield (%) | Reference |
| Triethylsilane | 10% Pd/C | CH₃OH | 30 min | 87 | [7] |
| Formic Acid | Pd/C | - | - | Fast | [3] |
| 2-Propanol | 10% Pd/C | 2-Propanol | 48 h | Quantitative | [3] |
Visual Troubleshooting Guide
The following diagram illustrates a typical workflow for troubleshooting incomplete deprotection of this compound.
Caption: Troubleshooting workflow for incomplete debenzylation.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Synthesis and properties of 2,3,4,6-tetra-O-benzyl-1-O-(N-benzyloxycarbonyidipeptidyl)-alpha- and -beta-D-glucopyranoses and 1-O-dipeptidyl-D-glucopyranoses. Piperazinedione formation from 1-O-dipeptidul-D-glucopyranoses by intramolecular aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Preventing anomerization during reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The focus is on preventing anomerization and controlling stereoselectivity during glycosylation reactions.
Troubleshooting Guide
Q1: My glycosylation reaction is producing a mixture of α and β anomers. How can I increase the yield of the β-anomer?
A1: Achieving high β-selectivity often involves promoting an SN2-type reaction mechanism. Here are several factors to consider:
-
Choice of Leaving Group and Donor: Employ a glycosyl donor with a good leaving group that facilitates SN2 displacement. For instance, glycosyl halides (bromides or iodides) can be effective. While β-trichloroacetimidates can be formed, they can anomerize to the more thermodynamically stable α-anomer.[1]
-
Solvent Selection: The choice of solvent is critical. Ethereal solvents like diethyl ether or THF can favor the formation of the β-anomer. Acetonitrile is also known to favor β-selectivity in many cases, especially when neighboring group participation is absent.[2]
-
Promoter/Activator System: The promoter or activator can significantly influence the stereochemical outcome.[2][3] For trichloroacetimidate donors, using a catalyst like a pyrrylium salt in Et2O can be α-directional to some extent with the β-donor.[4]
-
Temperature: Lowering the reaction temperature generally favors the kinetic product, which is often the β-anomer resulting from an SN2 attack.[5][6]
Q2: I am aiming for the α-anomer, but my reaction yields are low and I'm getting a significant amount of the β-anomer. What can I do?
A2: Favoring the α-anomer typically involves conditions that promote an SN1-like mechanism, proceeding through an oxocarbenium ion intermediate. The thermodynamically more stable α-anomer is often favored under equilibrium conditions.
-
Solvent Effects: Non-polar, non-participating solvents like dichloromethane (DCM) or toluene can favor α-selectivity.[2]
-
Promoter and Leaving Group: A system that generates a reactive, planar oxocarbenium ion will often lead to the α-product due to the anomeric effect. The use of thioglycosides with activators like NIS/TfOH can be tuned for α-selectivity.[5] The combination of a triflate-generating reagent can also lead to α-glycosides.[7]
-
In Situ Anomerization: Using a leaving group that allows for in situ anomerization to the more stable α-donor before glycosylation can be an effective strategy. For example, glycosyl iodides can undergo in situ anomerization to the more stable α-iodide, which can then react to form the α-glycoside.[8]
-
Temperature: Increasing the reaction temperature can sometimes favor the thermodynamically more stable α-anomer.[9]
Q3: My reaction is very sensitive, and the anomeric ratio is not reproducible. What are the key parameters to control?
A3: Reproducibility issues in glycosylation reactions often stem from subtle variations in reaction conditions. Key parameters to strictly control include:
-
Reagent Purity: Ensure the glycosyl donor, acceptor, and all reagents are pure and dry. Moisture is a common culprit for inconsistent results.
-
Activator Stoichiometry: The amount of activator or catalyst can be critical. For instance, increasing the amount of triflic acid catalyst can increase β-selectivity in some systems.[5]
-
Reaction Concentration: The concentration of the reactants can influence the reaction pathway. Some studies have shown a tendency for 1,2-cis glycoside formation (α for glucose) in concentrated solutions and 1,2-trans (β for glucose) in dilute solutions.[10]
-
Temperature Control: Maintain a constant and accurate reaction temperature, as this has a strong effect on the glycosylation outcome.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is anomerization in the context of glycosylation reactions?
A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C-1 in glucose) of the glycosyl donor interconverts between the α and β configurations. This can happen to the starting material before the reaction or to reactive intermediates during the reaction. This process can lead to a mixture of α and β-glycoside products, making it a significant challenge in carbohydrate synthesis where a single, pure anomer is often required for biological activity.[1][11]
Q2: Why are benzyl groups used as protecting groups in this compound, and how do they affect the reaction?
A2: Benzyl ethers are widely used as protecting groups because they are stable under a wide range of reaction conditions (e.g., acidic and basic hydrolysis, oxidation, and reduction) but can be readily removed by catalytic hydrogenation. Unlike acyl protecting groups (like acetyl or benzoyl) at the C-2 position, the C-2 benzyl group is "non-participating." This means it does not form a cyclic intermediate that can direct the incoming nucleophile to the opposite face, which is a common strategy to ensure β-selectivity. The absence of neighboring group participation from the C-2 benzyl group means that stereocontrol must be achieved by carefully selecting other reaction parameters.[2][9]
Q3: How does the SN1/SN2 mechanism relate to the formation of α and β anomers?
A3: Most glycosylation reactions fall on a spectrum between SN1 and SN2 mechanisms.[2]
-
An SN2-like mechanism involves a direct backside attack by the nucleophile (glycosyl acceptor) on the anomeric carbon, displacing the leaving group and resulting in an inversion of stereochemistry. For example, starting with an α-donor would lead to a β-glycoside.
-
An SN1-like mechanism involves the formation of a planar, achiral oxocarbenium ion intermediate. The nucleophile can then attack from either the top (α-face) or bottom (β-face). The attack from the α-face is often favored due to the thermodynamic stability of the resulting α-glycoside (the anomeric effect), though the solvent and other factors can influence this.
Quantitative Data on Anomeric Selectivity
The stereochemical outcome of glycosylation is highly dependent on the specific substrates and conditions used. Below are tables summarizing the influence of various parameters on the anomeric ratio.
Table 1: Effect of Solvent on Anomeric Ratio
| Glycosyl Donor | Activator | Acceptor | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Dichloromethane | -60 | High α | [5] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Toluene | -60 | High α | [2] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Diethyl ether | -60 | High α | [2] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Acetone | -60 | 1:1 | [2] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Ethyl acetate | -60 | 1:1 | [2] |
Table 2: Effect of Temperature on Anomeric Ratio
| Glycosyl Donor | Activator | Acceptor | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Fucose α-glycosyl imidate | Acid Catalyst | Isopropanol | Not Specified | Low | Favors β | [6] |
| Fucose α-glycosyl imidate | Acid Catalyst | Isopropanol | Not Specified | High | Decreased stereoselectivity | [6] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Dichloromethane | -78 | 9:1 | [5] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Dichloromethane | -40 | 6:1 | [5] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS/TfOH | L-menthol | Dichloromethane | 0 | 3:1 | [5] |
Experimental Protocols
Protocol 1: Highly α-Selective Glycosylation using a Thioglycoside Donor
This protocol is based on the activation of a thioglycoside donor with NIS/TfOH, which generally favors the α-anomer.
-
Preparation: Dry all glassware thoroughly. Add activated 4 Å molecular sieves to a solution of the glycosyl donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside, 1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the reaction mixture to -60 °C using a dry ice/acetone bath.
-
Activation: Add N-iodosuccinimide (NIS) (1.3 equiv.) to the mixture. Stir for 5 minutes.
-
Catalysis: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (e.g., 0.1 equiv.) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the α-glycoside.
Protocol 2: Highly β-Selective Glycosylation via an SN2 Pathway
This protocol aims to maximize β-selectivity by promoting an SN2-like displacement.
-
Donor Preparation: Prepare an α-glycosyl bromide from this compound using a suitable brominating agent (e.g., HBr in acetic acid or TMSBr).
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the glycosyl acceptor (1.5 equiv.) and a silver salt promoter (e.g., silver triflate, 1.2 equiv.) in anhydrous diethyl ether or a mixture of ether and DCM. Add activated 4 Å molecular sieves.
-
Cooling: Cool the acceptor solution to a low temperature, for instance, -78 °C.
-
Addition of Donor: Dissolve the freshly prepared α-glycosyl bromide (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cold acceptor solution.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine). Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the β-glycoside.
Visualizations
Caption: Troubleshooting workflow for improving anomeric selectivity.
Caption: Mechanistic pathways in glycosylation reactions.
Caption: Decision tree for selecting reaction conditions.
References
- 1. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 11. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is a two-step synthesis starting from methyl-α-D-glucopyranoside. The first step involves the per-benzylation of methyl-α-D-glucopyranoside to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. The second step is the selective hydrolysis of the anomeric methoxy group to afford the desired this compound.[1]
Q2: What are the typical yields and purity I can expect from this synthesis?
A2: Yields and purity can vary depending on the specific reaction conditions. For the first step (benzylation), yields can be as high as 85.5-97.4% with a purity of 91.3-95.0%. The second step (hydrolysis) can yield 66.7-79.3% with a high purity of 97.2-99.6%.[1]
Q3: What are the critical parameters to control during the benzylation step?
A3: Key parameters for a successful benzylation include:
-
Anhydrous conditions: The presence of water can consume the base and lead to the formation of benzyl alcohol, reducing the efficiency of the reaction.
-
Choice of base and solvent: Sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. The use of powdered potassium hydroxide (KOH) in dioxane has also been reported.[2]
-
Temperature control: The reaction is typically started at a lower temperature (e.g., 0-15°C) during the addition of benzyl halide to control the exothermic reaction, and then warmed to a higher temperature (e.g., 20-40°C or higher) to drive the reaction to completion.[1]
-
Stoichiometry of reagents: Using a slight excess of the base and benzyl halide is common to ensure complete reaction of all hydroxyl groups.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method to monitor the reaction's progress.[1] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, partially benzylated intermediates, and the fully benzylated product. The disappearance of the starting material and intermediates indicates the completion of the reaction.
Q5: What are the common methods for purifying the final product?
A5: The most common purification methods are:
-
Crystallization: this compound is a crystalline solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol-cyclohexane.[3]
-
Column Chromatography: If crystallization is not effective in removing all impurities, silica gel column chromatography is a reliable method.[2] A gradient of hexane and ethyl acetate is typically used as the eluent.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the benzylation step. | Incomplete reaction. | - Monitor the reaction closely with TLC until the starting material is consumed. - Ensure the reaction is stirred efficiently. - Consider increasing the reaction time or temperature. |
| Inactive or insufficient base. | - Use freshly opened or properly stored sodium hydride. - Ensure the base is used in a sufficient molar excess. | |
| Presence of moisture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions. | - Control the temperature during the addition of benzyl halide to minimize side reactions. | |
| Low yield in the hydrolysis step. | Incomplete hydrolysis. | - Monitor the reaction by TLC until the starting material (methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside) disappears. - Ensure the acid catalyst is active and used in the correct concentration. |
| Product degradation. | - Avoid prolonged reaction times or excessively high temperatures, which can lead to the degradation of the product. | |
| Loss of product during workup. | - Optimize the extraction and washing steps to minimize product loss. - Be cautious during the removal of solvent to avoid loss of the solid product. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of partially benzylated byproducts. | Insufficient amount of benzylating agent or base. | - Use a sufficient excess of benzyl halide and base to ensure all hydroxyl groups are benzylated. |
| Short reaction time. | - Increase the reaction time to allow for complete benzylation. | |
| Presence of benzyl alcohol or dibenzyl ether. | Reaction of benzyl halide with moisture or hydroxide ions. | - Ensure strictly anhydrous conditions. - Add the benzyl halide slowly to the reaction mixture. |
| Product is an oil or fails to crystallize. | Presence of impurities. | - Purify the crude product by silica gel column chromatography before attempting crystallization. - Try different solvent systems for crystallization. |
| Broad melting point range. | Impure product. | - Recrystallize the product multiple times or purify by column chromatography. |
Experimental Protocols
Standard Two-Step Synthesis of this compound
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl-α-D-glucopyranoside in an anhydrous organic solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-15°C in an ice bath.
-
Add a metal hydride (e.g., sodium hydride) portion-wise with stirring.
-
Continue stirring for 30-45 minutes at the same temperature.
-
Slowly add benzyl halide (e.g., benzyl bromide or chloride) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 20-40°C.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding methanol or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of an acid and an alcohol (e.g., hydrochloric acid in ethanol or sulfuric acid in methanol).[1]
-
Heat the reaction mixture to 60-100°C and stir for 2-8 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, a white solid will precipitate.
-
Cool the mixture and collect the solid by filtration.
-
Wash the solid with a cold solvent and dry it to obtain the final product.
-
If necessary, purify the product further by recrystallization or column chromatography.
Quantitative Data from a Representative Optimized Protocol[1]
| Step | Reactants & Conditions | Purity (Step 1) | Yield (Step 1) | Purity (Step 2) | Yield (Step 2) |
| Optimized Synthesis | Step 1: Methyl glucoside, metal hydride, benzyl halide in an organic solvent. 0-15°C then 20-40°C. Step 2: Tetrabenzylglucoside methylside in an acid/alcohol mixture. 60-100°C. | 91.3-95.0% | 85.5-97.4% | 97.2-99.6% | 66.7-79.3% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Regioselective Manipulation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective manipulation of this compound?
The main challenges in carbohydrate chemistry, particularly with molecules like this compound, revolve around achieving regioselectivity.[1] Monosaccharides are polyhydroxylated, making it difficult to protect or deprotect a specific hydroxyl group over others.[1] Key challenges include:
-
Selective Debenzylation: Benzyl groups are generally stable, considered "permanent" protecting groups.[1] However, their stability can vary at different positions on the pyranose ring, which can be exploited for selective removal, although achieving high selectivity is often difficult.[1]
-
Controlling Acylation/Alkylation: Introducing a single acyl or alkyl group at a specific free hydroxyl (after a selective debenzylation, for instance) requires carefully controlled conditions to prevent reaction at other positions.
-
Anomeric Selectivity: During glycosylation reactions where the anomeric hydroxyl group (at C1) is involved, controlling the formation of either the α or β anomer is a significant challenge.
-
Protecting Group Migration: Under certain conditions, acyl or even benzyl groups can migrate between adjacent hydroxyl groups, leading to a mixture of isomers that are difficult to separate.[2]
Q2: How can I achieve the regioselective debenzylation of a single benzyl group?
Regioselective debenzylation is challenging but can be achieved under specific conditions. The 6-O-benzyl group is often the most susceptible to removal due to its primary nature.[1] Methods include:
-
Regioselective Acetolysis: This is a well-known method for the selective removal of the 6-O-benzyl group in the presence of secondary benzyl groups.[1]
-
Lewis Acid Catalysis: Certain Lewis acids can coordinate preferentially to specific oxygen atoms, facilitating the cleavage of the attached benzyl group.
-
Iodine and Triethylsilane (I₂/Et₃SiH): This reagent system at low temperatures has been used for regioselective O-debenzylation, often targeting the most sterically hindered position.[1]
Q3: What factors influence the regioselectivity of acylation on a partially deprotected glucopyranose derivative?
Several factors govern the outcome of a regioselective acylation:
-
Steric Hindrance: Bulky reagents will preferentially acylate less sterically hindered hydroxyl groups. The primary 6-OH group is generally the most reactive for this reason.
-
Electronic Effects: The electron density around a hydroxyl group can influence its nucleophilicity.
-
Catalyst Choice: Tin-mediated acylations, for example, can activate specific hydroxyl groups through the formation of stannylene acetals, leading to high regioselectivity.[1][3]
-
Reaction Conditions: Temperature, solvent, and the nature of the base used can all impact which hydroxyl group reacts.[4]
Q4: How can I control the stereochemical outcome at the anomeric position during glycosylation?
Controlling anomeric stereochemistry (α vs. β) is a central theme in carbohydrate synthesis. For a glycosylation reaction using this compound as the glycosyl acceptor (with a free anomeric hydroxyl), the outcome depends heavily on the glycosyl donor and the reaction conditions. When this molecule is used as a donor, the choice of activating agent and the presence of participating groups (like an acetyl group at C2) are critical for controlling the stereoselectivity.
Troubleshooting Guides
Problem 1: My debenzylation reaction is not selective, resulting in a mixture of partially and fully deprotected products.
-
Possible Cause: The reaction conditions (temperature, time, catalyst loading) are too harsh, leading to over-reaction.
-
Solution:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for conversion of the starting material.[1]
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the desired product is the major component.
-
Use a Milder Catalyst/Reagent: If using a strong Lewis acid, try a weaker one or reduce the number of equivalents. For catalytic hydrogenolysis, a less active catalyst might provide better selectivity.
-
Consider a Different Method: If one method fails, an alternative like the I₂/Et₃SiH system might provide the desired selectivity.[1]
-
Problem 2: I am observing low yields in my glycosylation reaction where this compound is the glycosyl acceptor.
-
Possible Cause 1: Inefficient activation of the glycosyl donor.
-
Solution: Ensure your activating agent (e.g., NIS/TfOH, bismuth(III) triflate) is fresh and used under strictly anhydrous conditions.[5][6] Molecular sieves should be activated and added to the reaction.[7]
-
Possible Cause 2: Degradation of the starting materials or products.
-
Solution: Reactions catalyzed by strong acids can sometimes lead to the degradation of benzyl ethers.[5][6] Running the reaction at a lower temperature (e.g., 0 °C or below) can minimize side reactions.[5][6]
-
Possible Cause 3: The anomeric hydroxyl group is not sufficiently nucleophilic.
-
Solution: The choice of solvent can influence nucleophilicity. Ensure the solvent is appropriate for the chosen glycosylation method.
Problem 3: My acylation reaction is producing multiple regioisomers that are difficult to separate.
-
Possible Cause: The inherent reactivity difference between the available hydroxyl groups is small.
-
Solution:
-
Use a Bulky Acylating Agent: Reagents like pivaloyl chloride (PivCl) are more sterically hindered than acetyl chloride and will show a higher preference for the least hindered hydroxyl group.[2]
-
Employ a Tin-Mediated Protocol: The use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate can dramatically enhance the nucleophilicity of a single hydroxyl group, leading to excellent regioselectivity.[3]
-
Optimize Chromatography: If a mixture is unavoidable, experiment with different solvent systems for column chromatography. A gradient elution with small, incremental changes in polarity can improve separation.[8]
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl Glucoside
This two-step protocol is adapted from a patented method.[9]
Step A: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in a suitable organic solvent (e.g., DMF) under a nitrogen atmosphere.
-
Add a metal hydride (e.g., NaH) portion-wise and stir for 5-45 minutes until gas evolution ceases.
-
Cool the system to ≤15°C and slowly add benzyl halide (e.g., benzyl chloride).
-
After the addition is complete, warm the reaction to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Perform a standard aqueous work-up to isolate the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step B: Hydrolysis to this compound
-
Add the crude product from Step A to a mixture of acid and alcohol (e.g., HCl in methanol/ethanol).[9]
-
Heat the reaction to 60-100°C for 2-8 hours. A white solid should precipitate.
-
Monitor by TLC until the starting material is consumed.
-
After cooling, filter the solid and wash it to obtain the final product. The product can be further purified by crystallization.[9]
Protocol 2: Regioselective Reductive Opening of a Benzylidene Acetal
This protocol is useful for preparing a 4-OH glycosyl acceptor from a 4,6-O-benzylidene protected precursor.[7]
-
Dissolve the benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside substrate in a suitable solvent.
-
Add sodium cyanoborohydride (NaCNBH₃) and catalytic hydrogen chloride (HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting product (benzyl 2-O-benzoyl-6-O-benzyl-β-D-glucopyranoside) by silica gel column chromatography to isolate the 4-OH derivative.
Protocol 3: Bismuth Triflate-Catalyzed Glycosylation
This protocol describes the use of this compound as a glycosyl acceptor.[5][6]
-
To a suspension of the glycosyl donor (1.4 eq.), activated CaSO₄, and bismuth(III) triflate (Bi(OTf)₃, 5 mol%) in anhydrous dichloromethane (CH₂Cl₂), add the acceptor, this compound (1.0 eq.), at 0°C under an argon atmosphere.
-
Stir the resulting mixture for 15 hours at 0°C.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, and wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired disaccharide.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of this compound
| Step | Reactants | Conditions | Purity | Yield | Reference |
| Benzylation | Methyl glucoside, NaH, Benzyl Chloride | 20-40°C, 1-4h | 91.3-95.0% | 85.5-97.4% | [9] |
| Hydrolysis | Methyl tetrabenzylglucoside, HCl/MeOH | 90°C, 5h | 99.6% | 79.3% | [9] |
| Hydrolysis | Methyl tetrabenzylglucoside, Acetic Acid/n-Butanol | 80°C, 3h | 97.2% | 69.1% | [9] |
Table 2: Regioselective Benzoylation of a Diol Precursor
| Acylating Agent | Catalyst/Base | Conditions | 3-O-Benzoyl Yield | 4-O-Benzoyl Yield | Reference |
| Benzoyl Chloride | DMAP, Pyridine | 50°C, 2.5h | 71% | 15% | [8] |
| Benzoic Acid | EDC, DMAP | 50°C | 65% | 12% | [8] |
Visualizations
Caption: A decision tree for troubleshooting poor regioselectivity.
Caption: A typical experimental workflow for regioselective manipulation.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Technical Support Center: Benzyl Protecting Groups in Carbohydrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using benzyl protecting groups in carbohydrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with benzyl ethers during deprotection by catalytic hydrogenolysis?
A1: The most prevalent side reactions during the catalytic hydrogenolysis of benzyl ethers include incomplete or stalled reactions, catalyst poisoning, and saturation of the aromatic ring of the benzyl group.[1][2] Incomplete reactions can result from catalyst inactivity, poor substrate or catalyst solubility, or insufficient hydrogen pressure.[1] Catalyst poisoning is a significant issue, often caused by sulfur-containing functional groups (e.g., thiols, thioethers) or certain nitrogen heterocycles that irreversibly bind to the palladium catalyst.[1] Another side reaction is the saturation of the benzyl group's aromatic ring, leading to cyclohexylmethyl ethers, which complicates purification.[2]
Q2: My hydrogenolysis reaction to remove a benzyl group is very slow or has stopped. What are the possible causes and solutions?
A2: A stalled hydrogenolysis reaction can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be old or deactivated. Using a fresh batch of catalyst, or a more active one like Pearlman's catalyst (Pd(OH)₂/C), can resolve this.[1]
-
Catalyst Poisoning: If your substrate contains sulfur or certain nitrogen-containing groups, the catalyst may be poisoned.[1] In such cases, alternative deprotection methods like oxidative cleavage or acid-catalyzed cleavage should be considered.
-
Poor Solubility: The substrate or catalyst may not be sufficiently dispersed in the solvent, limiting the reactive surface area.[1] Changing the solvent system, for instance, by using a mixture like THF/MeOH or EA/THF/MeOH, can improve solubility and reaction rate.[3]
-
Insufficient Hydrogen: Inadequate mixing or low hydrogen pressure can slow down the reaction.[1] Ensure vigorous stirring and adequate hydrogen pressure.
-
Product Inhibition: The deprotected amine product in N-benzyl deprotection can sometimes bind to the palladium surface and inhibit the catalyst.[1][4]
Q3: Can benzyl groups be removed without using hydrogen gas?
A3: Yes, there are several alternatives to catalytic hydrogenation with H₂ gas:
-
Catalytic Transfer Hydrogenation (CTH): This method generates hydrogen in situ from a hydrogen donor, avoiding the need for pressurized H₂.[1] Common hydrogen donors include formic acid, ammonium formate, cyclohexene, 1,4-cyclohexadiene, and triethylsilane.[1][5][6][7]
-
Oxidative Cleavage: Benzyl ethers can be oxidized to benzoyl esters, which are then easily removed under basic conditions.[5][8] Reagents like RuCl₃-NaIO₄, ozone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for this purpose.[5][8]
-
Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or HBr can cleave benzyl ethers, provided the rest of the molecule is stable under acidic conditions.[1][5]
Q4: I am observing the migration of a benzylidene acetal in my reaction. How can this be prevented?
A4: Benzylidene acetal migration can occur under acidic or basic conditions, leading to the formation of undesired constitutional isomers. To prevent this, it is crucial to use neutral reaction conditions whenever possible. If acidic or basic conditions are unavoidable, carefully select reagents and reaction parameters (e.g., temperature, reaction time) to minimize the extent of migration. In some cases, using a different protecting group strategy that avoids the use of benzylidene acetals might be necessary.
Q5: During the benzylation of a substrate containing an amide group, I am observing N-benzylation as a side reaction. How can I avoid this?
A5: N-benzylation can be a competing reaction under the basic conditions typically used for O-benzylation (e.g., NaH).[9] To circumvent this, consider using alternative benzylation methods that proceed under milder or different conditions. For example, using phase-transfer conditions with milder bases can sometimes improve selectivity for O-benzylation.[9] Alternatively, the amide group can be protected prior to benzylation, or the benzyl group can be introduced on a precursor that does not yet contain the amide functionality.[9]
Troubleshooting Guides
Problem 1: Incomplete Hydrogenolysis of Benzyl Ethers
This guide provides a systematic approach to troubleshoot and resolve incomplete debenzylation reactions via catalytic hydrogenolysis.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Problem 2: Unwanted Reductive Opening of Benzylidene Acetals
Regioselective reductive opening of benzylidene acetals can be a useful synthetic tool, but it can also be an undesired side reaction. This guide helps in controlling this process.
Decision Tree for Controlling Benzylidene Acetal Opening:
Caption: Decision tree for managing benzylidene acetal opening.
Data Presentation
Table 1: Comparison of Common Benzyl Ether Deprotection Methods
| Method | Reagents | Advantages | Disadvantages | Compatibility Issues |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, PtO₂, Raney Ni | Clean reaction, high yields, easily removable byproducts (toluene).[1][10] | Requires pressurized flammable H₂ gas, susceptible to catalyst poisoning, potential for aromatic ring saturation.[1][2][10] | Incompatible with reducible functional groups (alkenes, alkynes, azides, nitro groups).[3] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C with H-donor (e.g., HCO₂NH₄, Et₃SiH) | Avoids pressurized H₂, can offer better selectivity.[1] | May require elevated temperatures, donor can sometimes be difficult to remove. | Generally compatible with more functional groups than standard hydrogenolysis, but still affects some reducible groups. |
| Oxidative Cleavage | DDQ, RuCl₃/NaIO₄, Ozone | Tolerant of reducible functional groups.[5][11] | Requires stoichiometric reagents, potential for over-oxidation of other functional groups, byproducts can complicate purification.[10] | Incompatible with other easily oxidizable groups. |
| Acid-Catalyzed Cleavage | Strong acids (TFA, HBr), Lewis acids | Useful when hydrogenation is not feasible.[1][5] | Requires harsh acidic conditions, may not be suitable for acid-labile substrates. | Incompatible with acid-sensitive protecting groups and glycosidic bonds. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Benzyl Ether and Benzylidene Acetal Deprotection
This protocol describes a general procedure for the removal of benzyl ethers and benzylidene acetals using triethylsilane as a hydrogen donor.[6][7]
Materials:
-
Benzyl-protected carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve the benzyl-protected carbohydrate (1.0 equiv.) in methanol.
-
Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
To this suspension, add triethylsilane (2-3 equivalents per group to be removed) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Reductive Opening of a 4,6-O-Benzylidene Acetal
This protocol details the regioselective reductive opening of a 4,6-O-benzylidene acetal to yield a free hydroxyl group at the C4 position.[12]
Materials:
-
4,6-O-benzylidene protected glycoside
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves 4 Å
-
Triethylsilane (Et₃SiH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine (NEt₃)
-
Ethyl acetate (EtOAc) or CH₂Cl₂
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected glycoside (1.0 equiv.) in CH₂Cl₂ under an inert atmosphere (e.g., Argon).
-
Add activated molecular sieves 4 Å to the solution and stir at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C.
-
Add triethylsilane (2.0–3.0 equiv.) followed by trifluoromethanesulfonic acid (2.0–3.0 equiv.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding triethylamine and methanol.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the product with a free hydroxyl at C4 and a benzyl ether at C6.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The crude product is a persistent oil and does not solidify.
-
Possible Cause: Presence of residual solvents (e.g., toluene, DMF) or impurities such as incompletely benzylated byproducts or benzyl alcohol.
-
Troubleshooting Steps:
-
Co-evaporation: Co-evaporate the crude oil with a solvent in which the product is soluble but the impurities are less so, such as toluene or dichloromethane, under reduced pressure to help remove residual high-boiling point solvents.
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy. Allow the mixture to stand, preferably at a low temperature (-20°C to 4°C), to induce precipitation or crystallization.
-
Chromatography: If precipitation fails, the oil should be purified by column chromatography.
-
Issue 2: Poor separation during column chromatography.
-
Possible Cause: Incorrect solvent system, overloading of the column, or improper column packing.
-
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the product a retention factor (Rf) of 0.2-0.4 and show good separation from impurities.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
-
Sample Loading: Load the sample onto the column in a minimal amount of the initial eluting solvent or adsorbed onto a small amount of silica gel. Overloading the column with too much sample will result in broad peaks and poor resolution.
-
Issue 3: The product does not crystallize from the chosen solvent system.
-
Possible Cause: The solution is not supersaturated, the cooling rate is too fast, or the presence of impurities is inhibiting crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Seeding: Add a small seed crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution to increase the concentration of the product.
-
-
Solvent System Modification: Experiment with different solvent systems for recrystallization. Mixtures of solvents, such as ethyl acetate/hexane or ethanol/water, can be effective.[1]
-
Further Purification: If crystallization remains unsuccessful, it is likely that significant impurities are present. The product should be further purified by column chromatography.
-
Issue 4: The final product has a low melting point or a broad melting point range.
-
Possible Cause: The presence of impurities. The melting point of pure this compound is typically in the range of 145-156°C.[2]
-
Troubleshooting Steps:
-
Recrystallization: Recrystallize the product from a suitable solvent system to remove impurities.
-
Chromatography: If recrystallization does not improve the melting point, purify the product again using column chromatography with a very shallow gradient to ensure high resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include:
-
Partially benzylated glucose derivatives (e.g., tri-O-benzyl or di-O-benzyl species).
-
Unreacted starting materials, such as benzyl bromide and the starting glucose derivative.
-
Byproducts from the benzylation reaction, such as benzyl alcohol and dibenzyl ether.
-
Different anomers (α and β) of the product, which may have slightly different physical properties.
Q2: What is a good starting solvent system for column chromatography?
A2: A common and effective starting point for silica gel column chromatography is a mixture of hexane (or heptane) and ethyl acetate. A typical gradient elution would start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase to 20-40%.[3] Toluene-ethyl acetate gradients have also been reported to be effective.[4] It is crucial to first determine the optimal solvent system using TLC.
Q3: What are the best solvents for recrystallization?
A3: Ethanol, methanol, and mixtures of ethyl acetate and hexane are commonly used for the recrystallization of this compound.[1][5] The choice of solvent will depend on the nature of the impurities. For non-polar impurities, an ethyl acetate-hexane mixture may be suitable, while for more polar impurities, an alcohol-based solvent might be more effective.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification process.[6] By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with a permanganate solution or charring with a p-anisaldehyde or ceric ammonium molybdate stain can be used for visualization, as the benzyl groups are UV-active. For more detailed analysis, ¹H NMR spectroscopy can be used to check the purity of the final product and identify any residual impurities.[7][8]
Q5: My purified product appears as a white solid. How can I confirm its identity and purity?
A5: The identity and purity of the final product can be confirmed by several analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (145-156°C). A sharp melting point within this range indicates high purity.[2]
-
¹H and ¹³C NMR Spectroscopy: These techniques will provide a detailed structural confirmation of the compound and can reveal the presence of impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound (540.65 g/mol ).
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported for the purification of this compound using different methods.
| Purification Method | Solvent System/Conditions | Typical Yield | Purity | Reference |
| Column Chromatography | Silica gel, ethyl acetate-toluene gradient elution | 67% (combined) | N/A | [9] |
| Column Chromatography | Silica gel, hexane, hexane-toluene, ethyl acetate-toluene | 60% (combined) | N/A | [9] |
| Column Chromatography | Silica gel, 0-40% EtOAc in n-heptane | 76% | White solid | [10] |
| Recrystallization | Ethanol-cyclohexane | 96.6% | White flocculent solid | [11] |
| Recrystallization | Ethyl acetate and hexane at -25°C | High | High purity | [5] |
| Synthesis & Post-treatment | Acid/alcohol mixture, post-treatment yields product | 74.7-79.3% | 98.8-99.6% (by HPLC) | [12] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots (e.g., under UV light or with a chemical stain).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the more soluble solvent first, then add the less soluble solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 6. 2,3,4,6-四-O-苄基-D-吡喃葡萄糖 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. magritek.com [magritek.com]
- 9. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Stability issues of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
A1: this compound is generally stable under weakly acidic conditions. However, exposure to strong acids can lead to the cleavage of the benzyl ether protecting groups. This degradation is catalyzed by acid and typically proceeds through an SN1 mechanism, which involves the formation of a stable benzyl carbocation. Factors such as high temperatures and prolonged reaction times can accelerate this degradation process. For instance, drastic hydrolysis conditions, such as heating in a mixture of dilute hydrochloric acid and acetic acid, can cause partial removal of the benzyl ethers.[1]
Q2: What happens to this compound under basic conditions?
A2: Benzyl ethers are generally considered stable under a wide range of basic conditions. This stability is a key reason for their extensive use as protecting groups in carbohydrate chemistry. Unlike ester protecting groups, which are readily cleaved by bases, the ether linkage in benzyl ethers is not susceptible to cleavage by common basic reagents used in synthesis, such as sodium hydroxide or triethylamine at moderate temperatures. However, very harsh basic conditions (e.g., high temperatures, strong bases) might lead to slow degradation over extended periods, although this is not a common issue under standard experimental protocols.
Q3: What are the primary degradation products of this compound under acidic conditions?
A3: Under acidic conditions, the primary degradation products result from the cleavage of the benzyl ether linkages. This process can lead to a mixture of partially debenzylated glucopyranose derivatives, benzyl alcohol, and ultimately, D-glucose if all protecting groups are removed. In some reactions, the released benzyl alcohol can act as a nucleophile, leading to the formation of by-products such as benzyl glycosides.[2]
Q4: Can I use this compound in reactions that generate acidic by-products?
A4: Caution is advised when using this compound in reactions that generate acidic by-products. The accumulation of acid in the reaction mixture can lead to the undesired cleavage of the benzyl ether protecting groups. It is recommended to use a non-nucleophilic base as an acid scavenger to neutralize any in situ generated acid and maintain the integrity of the starting material.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of unexpected spots on TLC analysis, often at lower Rf values. | Acid-catalyzed degradation: The reaction conditions may be too acidic, leading to the cleavage of one or more benzyl ether groups. The resulting partially debenzylated products are more polar and will have lower Rf values. | 1. Neutralize the reaction mixture: Add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to scavenge any acid present.2. Buffer the reaction: If possible, perform the reaction in a buffered system to maintain a neutral pH.3. Reduce reaction temperature and time: Harsher conditions can promote degradation. |
| Formation of benzyl alcohol or benzyl-containing by-products detected by GC-MS or NMR. | Degradation of the starting material: Cleavage of the benzyl ethers releases benzyl alcohol, which can then participate in side reactions. For example, in glycosylation reactions, benzyl alcohol can compete with the desired acceptor to form benzyl glycosides.[2] | 1. Use an acid scavenger: This will minimize the initial degradation.2. Use a higher concentration of the desired nucleophile: This can help it outcompete the generated benzyl alcohol.3. Purify the starting material: Ensure the this compound is free of any acidic impurities before use. |
| Low yield of the desired product in a reaction sensitive to steric hindrance. | Incomplete reaction due to bulky protecting groups: The four benzyl groups are sterically demanding and may hinder the approach of reagents to the reactive sites. | 1. Increase reaction time or temperature: This may help overcome the steric hindrance.2. Use a less sterically hindered reagent: If possible, switch to a smaller, more reactive reagent.3. Consider a different protecting group strategy: For particularly challenging transformations, it may be necessary to use smaller protecting groups on certain positions. |
| Difficulty in removing all benzyl groups during the final deprotection step. | Catalyst poisoning or inefficient hydrogenation: The palladium catalyst used for hydrogenolysis can become deactivated, or the reaction conditions may not be optimal for complete deprotection. | 1. Use a fresh catalyst: Ensure the Pd/C is active.2. Optimize solvent system: A mixture of solvents (e.g., THF/methanol) can improve solubility and reaction efficiency.3. Increase hydrogen pressure: Higher pressure can facilitate the reaction.4. Add a small amount of acid: Acetic acid can sometimes accelerate the hydrogenolysis of benzyl ethers, but use with caution to avoid side reactions. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under specific acidic or basic conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and water.
-
-
Incubation under Test Conditions:
-
Acidic Conditions: Add a known amount of a specific acid (e.g., HCl, TFA) to an aliquot of the stock solution to achieve the desired pH.
-
Basic Conditions: Add a known amount of a specific base (e.g., NaOH, triethylamine) to an aliquot of the stock solution to achieve the desired pH.
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 50 °C).
-
-
Time-Point Sampling:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid or base with an appropriate reagent (e.g., add a stoichiometric amount of base to the acidic sample and vice versa).
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid for good peak shape.
-
Monitor the elution profile using a UV detector at a wavelength where the benzyl groups absorb (e.g., 254 nm).
-
The peak corresponding to intact this compound will decrease in area over time if degradation occurs, while new peaks corresponding to degradation products will appear.
-
-
Data Analysis:
-
Quantify the percentage of remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.
-
This data can be used to determine the rate of degradation under the tested conditions.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of a benzyl ether.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Overcoming Reactivity Challenges with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycosylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in glycosylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during glycosylation reactions with this compound.
Question: Why is my glycosylation reaction with this compound sluggish or failing to proceed to completion?
Answer:
Several factors can contribute to the apparent low reactivity of this compound, despite its "armed" nature due to the electron-donating benzyl groups.[1] The key is often in the activation of the anomeric center and the overall reaction conditions.
-
Inadequate Activation: The hydroxyl group at the anomeric position is a poor leaving group and requires activation. Insufficiently powerful promoters or inappropriate activation conditions are common causes of low reactivity.
-
Steric Hindrance: Both the glycosyl donor and the acceptor can be sterically hindered, slowing down the reaction rate. This is particularly true for secondary alcohols as acceptors.
-
Suboptimal Temperature: Glycosylation reactions are often temperature-sensitive. Excessively low temperatures can lead to very slow reaction rates.[2]
-
Moisture Contamination: The presence of water in the reaction mixture can deactivate the promoter and hydrolyze the activated donor, leading to a stalled reaction.
-
Poor Solubility: Inadequate solubility of the donor or acceptor in the chosen solvent can limit the reaction rate.
Solutions:
-
Optimize the Promoter System: A range of Lewis acids and other promoters can be used to activate the anomeric center. The choice of promoter can significantly impact the reaction outcome. Consider screening different promoters or promoter combinations.
-
Adjust the Reaction Temperature: While low temperatures are often used to control stereoselectivity, a gradual increase in temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also lead to side reactions.[2]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. The use of molecular sieves is highly recommended to scavenge any residual moisture.
-
Solvent Selection: Choose a solvent in which both the donor and acceptor are readily soluble. Dichloromethane (DCM) is a common choice, but other solvents like acetonitrile or solvent mixtures can be beneficial for both solubility and stereoselectivity.[3][4]
-
Increase Reactant Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate.
Question: How can I improve the yield of my glycosylation reaction?
Answer:
Low yields can be attributed to incomplete conversion, the formation of side products, or difficulties in product isolation.
-
Side Reactions: The formation of orthoesters, glycal formation, or degradation of the donor or acceptor can significantly reduce the yield of the desired glycoside.
-
Donor/Acceptor Ratio: An inappropriate stoichiometry between the glycosyl donor and acceptor can lead to unreacted starting materials.
-
Reaction Time: The reaction may not have been allowed to run to completion.
Solutions:
-
Optimize the Donor-to-Acceptor Ratio: Typically, a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) is used to ensure complete consumption of the more valuable acceptor.
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Control Temperature Carefully: As mentioned, temperature is a critical parameter. A systematic study of the reaction temperature can help find the optimal balance between reaction rate and side product formation.[2]
-
Choice of Leaving Group: If you are preparing the glycosyl donor from this compound, the choice of the anomeric leaving group (e.g., trichloroacetimidate, thioether) is crucial for reactivity.
Question: I am observing poor stereoselectivity in my reaction. How can I control the formation of the desired anomer?
Answer:
The stereochemical outcome of a glycosylation reaction is influenced by a complex interplay of factors, including the nature of the donor and acceptor, the solvent, the temperature, and the promoter. For donors like this compound that lack a participating group at the C-2 position, achieving high stereoselectivity can be challenging.
-
Reaction Mechanism: The reaction can proceed through an SN1-like mechanism, involving a planar oxocarbenium ion intermediate, which can be attacked from either face, leading to a mixture of anomers. An SN2-like mechanism, on the other hand, leads to inversion of the anomeric configuration.
-
Solvent Effects: Solvents can play a crucial role in stabilizing or destabilizing the reaction intermediates, thereby influencing the stereochemical outcome. Nitrile solvents, for example, are known to favor the formation of β-glycosides through the formation of an intermediate nitrilium ion.[4]
-
Temperature: Lower temperatures generally favor the more kinetically controlled product, which can lead to higher stereoselectivity.
Solutions:
-
Solvent Choice: The use of ether-based solvents can sometimes favor the formation of the α-anomer, while nitrile solvents can promote the formation of the β-anomer.[4] A systematic screening of solvents is recommended.[3]
-
Low-Temperature Reactions: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can often improve stereoselectivity.
-
Promoter Selection: The choice of promoter can influence the reaction mechanism and thus the stereoselectivity.
-
Additives: The addition of certain salts or other additives can influence the stereochemical outcome. For instance, the use of dimethylformamide (DMF) as an additive has been shown to direct glycosylation towards α-specificity.[5]
Frequently Asked Questions (FAQs)
Q1: Is this compound considered an "armed" or "disarmed" glycosyl donor?
A1: According to the "armed-disarmed" concept, glycosyl donors with electron-donating protecting groups, such as the benzyl ethers in this compound, are considered "armed" and are expected to be more reactive than their "disarmed" counterparts with electron-withdrawing groups (e.g., acetyl esters).[1]
Q2: What are some common promoters used for the activation of this compound?
A2: A variety of promoters can be used, with Lewis acids being the most common. These include, but are not limited to:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Boron trifluoride etherate (BF3·OEt2)
-
Triflic acid (TfOH)
-
N-Iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like TfOH or AgOTf (for thioglycoside donors)
-
Bismuth(III) triflate (Bi(OTf)3)[6]
Q3: How can I prepare an activated glycosyl donor from this compound?
A3: The anomeric hydroxyl group can be converted into a better leaving group. Common activated donors derived from this compound include:
-
Trichloroacetimidates: By reacting with trichloroacetonitrile in the presence of a base like DBU.[7]
-
Glycosyl halides: By treatment with appropriate halogenating agents.
-
Thioglycosides: These are typically prepared through other routes but are commonly used donors with per-benzylation.
Q4: What are some potential side products in these glycosylation reactions?
A4: Common side products can include:
-
Orthoesters: Formation of a stable orthoester can be a significant side reaction, especially with participating solvents or acceptors.
-
Glycal formation: Elimination to form a glycal can occur under certain conditions.
-
Degradation products: The donor or acceptor may degrade under the reaction conditions, especially at elevated temperatures. For example, benzyl alcohol can be generated from the degradation of the starting materials.[6]
-
Anomeric mixtures: As discussed, obtaining a single anomer can be challenging.
Quantitative Data
Table 1: Effect of Promoter on the Glycosylation of a this compound derivative with various acceptors.
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 5 mol% Bi(OTf)3 | CH2Cl2 | 0 | 15 | 55 | - | [6] |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 5 mol% Bi(OTf)3 | CH2Cl2 | rt | - | 12 | - | [6] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Methanol | AgOTf-p-NO2C6H4SO2Cl-Et3N | - | - | - | - | β-anomer | [8] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Cyclohexanol | AgOTf-p-NO2C6H4SO2Cl-Et3N | - | - | - | - | β-anomer | [8] |
Experimental Protocols
General Protocol for Glycosylation using a 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Donor (e.g., a Trichloroacetimidate)
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Donor)
-
Glycosyl acceptor (dried and purified)
-
Anhydrous dichloromethane (DCM)
-
Activator/Promoter (e.g., TMSOTf, BF3·OEt2), typically as a solution in anhydrous DCM
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., triethylamine or pyridine)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).
2. Reaction Setup:
-
Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the acceptor and sieves in anhydrous DCM.
-
In a separate flame-dried flask, dissolve the glycosyl donor in anhydrous DCM.
3. Glycosylation Reaction:
-
Cool the acceptor solution to the desired temperature (e.g., -40 °C to 0 °C) using a suitable cooling bath.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor solution via cannula or syringe.
-
Stir the mixture for 15-30 minutes at the same temperature.
-
Slowly add the promoter solution dropwise to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few minutes to several hours.
4. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves, and wash the celite with DCM.
-
Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired glycoside.
Visualizations
Caption: General workflow for a glycosylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Influence of reaction pathway on stereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 8. DIRECT GLUCOSIDATION OF 2,3,4,6-TETRA-O-BENZYL-α-D-GLUCOPYRANOSE | Semantic Scholar [semanticscholar.org]
Validation & Comparative
The Enduring Utility of Benzyl Ethers: A Comparative Guide to Glucose Protecting Groups
For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the strategic selection of protecting groups is paramount to successful synthesis. Among the arsenal of available options, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose stands as a cornerstone, prized for its stability and influence on reactivity. This guide provides an objective comparison between benzyl ethers and other common glucose protecting groups, supported by experimental data to inform the rational design of synthetic strategies.
The choice of a protecting group extends beyond simply masking a hydroxyl functionality; it profoundly impacts a molecule's reactivity, dictates stereochemical outcomes in glycosylation reactions, and determines the overall efficiency of a synthetic route. Benzyl (Bn) ethers, particularly in the form of the per-benzylated glucose derivative, are often considered "permanent" or "robust" protecting groups due to their exceptional stability under a wide range of reaction conditions, including both acidic and basic environments. This stability makes them ideal for multi-step syntheses where other protecting groups might be labile.
In contrast, other classes of protecting groups, such as acyl (e.g., acetyl, benzoyl) and silyl (e.g., tert-butyldimethylsilyl) ethers, offer a spectrum of lability and electronic properties that can be strategically exploited. Acyl groups are known as "disarming" protecting groups because their electron-withdrawing nature reduces the reactivity of the glycosyl donor. Conversely, benzyl ethers are considered "arming," enhancing the donor's reactivity. Silyl ethers can be even more activating, sometimes referred to as "superarming" groups.
Performance in Glycosylation Reactions: A Data-Driven Comparison
The selection of a protecting group strategy is most critical in the context of glycosylation, the pivotal reaction for the assembly of oligosaccharides. The nature of the protecting groups on the glycosyl donor and acceptor influences not only the reaction rate but, more importantly, the stereoselectivity of the newly formed glycosidic bond.
| Protecting Group Strategy | Glycosyl Donor | Glycosyl Acceptor | Promoter | Reaction Time | Yield (%) | α:β Ratio | Reference |
| Benzyl (Non-participating) | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf, p-NO₂C₆H₄SO₂Cl, Et₃N | - | - | Predominantly β | [1] |
| Acetyl (Participating) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | NIS/TfOH | - | - | ~40x less reactive than benzyl | [2] |
| Silyl (Non-participating) | 2,3,4,6-Tetra-O-TBDMS-α-D-glucopyranosyl thioglycoside | Methanol | NIS/TfOH | - | - | >20x more reactive than benzyl | [2] |
| Benzoyl (Participating) | 2-O-Benzoyl-n-pentenyl glycoside | Vicinal diol | - | - | Poor regioselectivity | - | [3] |
Note: Direct head-to-head comparative data under identical conditions is scarce in the literature. The presented data is a compilation from various sources to illustrate general trends.
Key Experimental Protocols
General Procedure for Glycosylation using this compound Derivative
A common method for glycosylation involves the activation of a glycosyl donor, such as a bromide or thioglycoside, in the presence of a glycosyl acceptor. For instance, the condensation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose with an acceptor like methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside can be achieved using a promoter system such as silver trifluoromethanesulfonate (AgOTf), p-nitrobenzenesulfonyl chloride, and triethylamine.[1] The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures. The progress of the reaction is monitored by thin-layer chromatography (TLC), and the product is purified by column chromatography.
General Protocol for NIS/TfOH Mediated Glycosylation
This protocol is widely used for the activation of thioglycoside donors.
-
Preparation : The glycosyl acceptor (1.0 equiv.) and thioglycoside donor (1.2 equiv.) are dissolved in a dry solvent (e.g., dichloromethane) under an inert atmosphere (Argon). Powdered, activated molecular sieves (4 Å) are added to the mixture.
-
Activation : The mixture is stirred at the desired temperature (e.g., -40 °C). N-Iodosuccinimide (NIS) (1.5 equiv.) is added, followed by the catalytic addition of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv.).
-
Reaction : The reaction is monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., triethylamine or saturated aqueous sodium bicarbonate solution).
-
Work-up and Purification : The mixture is filtered through celite, washed with sodium thiosulfate solution to remove excess iodine, and the organic layer is dried and concentrated. The crude product is purified by silica gel chromatography.
Strategic Selection of Protecting Groups: A Logical Workflow
The choice of a protecting group strategy is dictated by the desired synthetic outcome. The following diagram illustrates a simplified decision-making process for selecting between benzyl, acetyl, and silyl protecting groups for a glycosyl donor.
Caption: Decision tree for selecting a glucose protecting group strategy.
Orthogonal Protecting Group Strategies
In the synthesis of complex oligosaccharides, it is often necessary to selectively deprotect one hydroxyl group while others remain protected. This is achieved through an "orthogonal" protecting group strategy, where each set of protecting groups can be removed under specific conditions without affecting the others. Benzyl ethers are a key component of many orthogonal strategies due to their stability. They are typically removed at a late stage of the synthesis via catalytic hydrogenation (e.g., Pd/C, H₂). This is in contrast to:
-
Acyl groups (Acetyl, Benzoyl): Cleaved under basic conditions (e.g., NaOMe in MeOH).
-
Silyl ethers (TBDMS, TIPS): Cleaved with fluoride sources (e.g., TBAF).
-
Acetal groups (e.g., Benzylidene): Cleaved under acidic conditions.
The judicious combination of these groups allows for the sequential and regioselective manipulation of the glucose scaffold, enabling the construction of intricate glycan structures.
References
A Comparative Guide to Glycosyl Donors Derived from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
In the intricate field of oligosaccharide synthesis, the choice of the glycosyl donor is a critical determinant of reaction success, influencing yield, stereoselectivity, and overall efficiency. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a cornerstone building block, prized for the stability and relative inertness of its benzyl ether protecting groups. These "arming" groups enhance the reactivity of the glycosyl donor by stabilizing the electron-deficient transition states that occur during glycosylation.[1] This guide provides a comparative analysis of common glycosyl donors derived from this versatile precursor, offering experimental data and protocols to aid researchers in selecting the optimal donor for their synthetic strategy.
Overview of Common Glycosyl Donors
The anomeric leaving group dictates the reactivity of the glycosyl donor and the conditions required for its activation.[2] For the this compound scaffold, several classes of donors are routinely employed, each with a distinct profile of reactivity, stability, and stereodirecting influence. The primary challenge in glycosylation is controlling the formation of the new stereocenter at the anomeric carbon, leading to either a 1,2-cis (α) or 1,2-trans (β) linkage.
A variety of activation methods exist, and the choice of promoter is tailored to the specific leaving group.[3] For instance, glycosyl trichloroacetimidates are activated by mild Lewis acids like TMSOTf, while thioglycosides require more powerful electrophilic activators.[3] Glycosyl fluorides, known for their stability, necessitate more complex activation systems.[3][4]
Comparative Performance of Glycosyl Donors
The performance of a glycosyl donor is assessed by its reactivity, the stereochemical outcome of the glycosylation, and the reaction yield. The following table summarizes the performance of key donors derived from this compound based on reported experimental data.
| Glycosyl Donor Type | Leaving Group | Typical Activator(s) | Typical Yield | α:β Selectivity | Key Characteristics |
| Trichloroacetimidate | -OC(NH)CCl₃ | TMSOTf, BF₃·OEt₂ | 80-95% | Highly solvent and temperature-dependent; can favor α or β | Highly reactive and versatile; sensitive to moisture.[3][5] |
| Thioglycoside | -SEt, -SPh | NIS/TfOH, DMTST, I₂ | 70-90% | Often favors α-glycosides in the absence of C2 participation.[6] | Stable, tunable reactivity; key for "armed-disarmed" strategies.[6] |
| Glycosyl Fluoride | -F | HfCp₂Cl₂/AgOTf, B(C₆F₅)₃ | 65-85% | Variable; can be influenced by catalyst system.[4] | More stable than other halides; activation can be complex.[3][4] |
| Glycosyl Bromide | -Br | AgOTf | 60-80% | Often favors the thermodynamically more stable α-anomer. | Highly reactive but less stable than other donors.[3] |
| 1-Hydroxy Sugar | -OH | Bi(OTf)₃ | 55-70% | Typically favors α-glycosides.[7][8] | Direct use of the hemiacetal; dehydrative conditions. |
| Benzylchalcogeno-glycoside | -SeBn | Benzyne Precursor | ~55% | Highly α-selective (e.g., 22:1).[9] | Avoids highly reactive electrophiles; promotes 1,2-cis selectivity.[9] |
Experimental Workflow and Methodologies
The successful synthesis of a glycosidic linkage involves a carefully orchestrated sequence of steps, from the preparation of the donor and acceptor to the final purification of the desired oligosaccharide.
Protocol 1: Glycosylation using a Trichloroacetimidate Donor
This protocol is adapted from studies on the activation of trichloroacetimidate donors.[5]
-
Preparation: Dissolve the 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous dichloromethane (DCM) in the presence of activated 4 Å molecular sieves.
-
Initiation: Cool the mixture to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Activation: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv.) dropwise to the stirred solution.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Filter the mixture through Celite, wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired disaccharide.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol is based on the widely used "armed-disarmed" strategy.[6]
-
Preparation: Co-evaporate the "armed" ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside donor (1.1 equiv.) and the "disarmed" glycosyl acceptor (1.0 equiv.) with anhydrous toluene and dry under high vacuum for several hours.
-
Initiation: Dissolve the dried substrates in anhydrous DCM containing activated 4 Å molecular sieves and cool the mixture to -25 °C under an inert atmosphere.
-
Activation: Add N-Iodosuccinimide (NIS, 1.5 equiv.) and a catalytic amount of triflic acid (TfOH, 0.2 equiv.) to the solution.
-
Reaction: Stir the reaction at -25 °C, allowing it to warm to 0 °C over 2 hours. Monitor progress by TLC.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Dilute the mixture with DCM, filter, and wash the organic phase sequentially with saturated Na₂S₂O₃ solution and brine. Dry the organic layer over Na₂SO₄.
-
Purification: After concentration, purify the residue by flash chromatography on silica gel to isolate the product.
Protocol 3: Dehydrative Glycosylation using a 1-Hydroxy Donor
This protocol describes the direct use of this compound as the glycosyl donor.[7][8]
-
Preparation: To a suspension of Bismuth(III) triflate (Bi(OTf)₃, 0.05 equiv.) and anhydrous calcium sulfate (CaSO₄) in anhydrous DCM, add the glycosyl acceptor (1.3 equiv.).
-
Initiation: Cool the mixture to 0 °C under an Argon atmosphere.
-
Reaction: Add a solution of this compound (1.0 equiv.) in DCM to the cooled mixture. Stir the reaction for several hours (e.g., 3-15 h) at 0 °C.
-
Quenching: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Work-up: Extract the mixture with DCM. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Evaporate the solvent and purify the crude product by preparative silica gel TLC or column chromatography.
Reaction Mechanism and Stereocontrol
The stereochemical outcome of a glycosylation reaction is determined by a complex interplay of factors including the leaving group, promoter, solvent, temperature, and protecting groups.[1][10] The reaction can proceed through different pathways, significantly impacting the anomeric configuration of the product.
-
SN1-like Pathway: This pathway involves the formation of a planar oxocarbenium ion intermediate. The acceptor can then attack from either the top (α-face) or bottom (β-face), often leading to a mixture of anomers. The anomeric effect, however, often favors the formation of the thermodynamically more stable α-glycoside.[11]
-
SN2-like Pathway: In this concerted mechanism, the acceptor attacks as the leaving group departs. This results in an inversion of the anomeric configuration. For example, an α-donor would yield a β-glycoside. Achieving a pure SN2 pathway is a significant goal in glycosylation chemistry as it offers excellent stereocontrol.[12]
The non-participating benzyl ether groups at C2 of the glucose donor mean that stereocontrol cannot be achieved through neighboring group participation, which typically locks in a 1,2-trans configuration.[10] Therefore, for these donors, control is sought by carefully tuning reaction conditions to favor either an SN1 or SN2 pathway, or by using solvent effects and other strategies to influence the facial selectivity of the attack on the oxocarbenium ion.[11]
References
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 6. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a building block for complex carbohydrates
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the intricate field of complex carbohydrate synthesis. This guide provides an objective comparison of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a widely utilized building block, against common alternatives, supported by experimental data to inform the rational design of synthetic strategies.
This compound is a cornerstone in the synthesis of complex oligosaccharides and glycoconjugates. Its perbenzylated structure classifies it as an "armed" glycosyl donor, rendering it significantly more reactive than its acylated counterparts. This heightened reactivity is a key advantage in many synthetic routes, allowing for efficient glycosylation reactions. However, the selection of a building block is a nuanced decision that involves weighing the benefits of reactivity against the challenges of stereocontrol and deprotection.
Performance Comparison of Glycosyl Donors
The choice of protecting groups on a glycosyl donor profoundly influences its reactivity and the stereochemical outcome of the glycosylation reaction. Ether-type protecting groups, such as the benzyl groups in this compound, are electron-donating. This property increases the electron density at the anomeric center, making the donor more reactive, a concept known as the "armed" effect.[1][2][3][4] In contrast, electron-withdrawing acyl protecting groups, like acetyl or benzoyl, decrease the reactivity of the donor, classifying them as "disarmed".[1][2][3][4]
A significant feature of acyl protecting groups at the C-2 position is their ability to participate in the reaction, forming a transient dioxolenium ion intermediate. This neighboring group participation effectively shields one face of the molecule, leading to the preferential formation of 1,2-trans-glycosidic linkages.[5] Benzyl groups at C-2 do not offer this participating effect, which can result in mixtures of α- and β-glycosides, although this can be strategically manipulated to achieve desired stereoisomers.[5]
The following tables summarize representative data from various studies to illustrate the performance of this compound in comparison to acylated alternatives.
Table 1: Glycosylation with this compound (Armed Donor)
| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | Bi(OTf)₃ | CH₂Cl₂ | 55 | α,α | [6] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Methanol | AgOTf-p-NO₂C₆H₄SO₂Cl-Et₃N | Not specified | Not specified | β-major | [7] |
| 6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranose | This compound | Bi(OTf)₃ | CH₂Cl₂ | 70 | α,α | [8] |
Table 2: Glycosylation with Acylated D-Glucopyranose Derivatives (Disarmed Donors)
| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| 1,3,4,6-Tetra-O-acetyl-2-O-benzoyl-α-D-glucopyranosyl bromide | Benzyl alcohol | Ag₂O/TfOH | CH₂Cl₂ | 86 (over 2 steps) | β-only | |
| Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol | Hg(CN)₂ | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic strategies. Below are representative protocols for the synthesis of the building blocks and a typical glycosylation reaction.
Synthesis of this compound
A common route to this compound involves the hydrolysis of a corresponding glycoside, such as methyl α-D-glucopyranoside, which has been per-O-benzylated.
-
Per-O-benzylation of Methyl α-D-glucopyranoside: To a solution of methyl α-D-glucopyranoside in a suitable organic solvent, add a metal hydride (e.g., NaH) under an inert atmosphere. The mixture is stirred until gas evolution ceases. Benzyl halide (e.g., benzyl bromide) is then added dropwise at a controlled temperature (e.g., ≤15°C). The reaction is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched, and the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, is extracted and purified.
-
Hydrolysis: The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is dissolved in a mixture of an acid (e.g., hydrochloric acid) and an alcohol (e.g., ethanol). The solution is heated to reflux for several hours. Upon cooling, this compound crystallizes and can be isolated by filtration.
Glycosylation using this compound as a Donor
-
A mixture of the glycosyl donor (e.g., 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose), the glycosyl acceptor (e.g., this compound), and a desiccant (e.g., CaSO₄) in an anhydrous solvent (e.g., CH₂Cl₂) is cooled to 0°C under an inert atmosphere.
-
The promoter (e.g., Bi(OTf)₃) is added, and the mixture is stirred for a specified time (e.g., 15 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, washed, dried, and purified by chromatography.[6]
Deprotection of Benzyl Ethers
A critical consideration in the use of benzyl protecting groups is their removal at the final stages of the synthesis. Benzyl ethers are lauded for their stability across a wide range of reaction conditions, making them excellent "permanent" protecting groups. However, their cleavage requires harsh conditions, which can be incompatible with other sensitive functional groups in the molecule.
The most common method for debenzylation is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. While effective, this method can be problematic in the presence of other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing groups. Alternative methods include dissolving metal reductions (e.g., Birch reduction) or oxidative cleavage, though these also have their own limitations and potential for side reactions. The efficiency of debenzylation can also be sterically hindered in complex, highly substituted carbohydrates.
Visualizing Synthetic Strategies
The following diagrams illustrate key concepts and workflows in complex carbohydrate synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in the synthesis of various bioactive molecules and oligosaccharides.[1][2] This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and applications of each method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its impurities. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound is as follows:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzyl groups exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by the peak area percentage of the main component relative to the total area of all observed peaks. High-purity samples typically exhibit a purity level of greater than 98%. A Chinese patent demonstrates the synthesis of this compound with purities determined by HPLC to be in the range of 97.8% to 99.6%.[3] Commercial suppliers often specify a purity of >97.0% by HPLC.[4]
| Parameter | Typical Value |
| Retention Time of Main Peak | ~15 minutes (highly dependent on specific method) |
| Purity (by area %) | >98% |
Potential Impurities Detectable by HPLC:
-
Incompletely Benzylated Glucopyranose Derivatives: Such as tri-, di-, or mono-O-benzyl-D-glucopyranose. These are more polar and will have shorter retention times.
-
Benzyl Alcohol: A common reagent and potential byproduct.
-
Benzyl Chloride: A reagent from the synthesis.
-
Anomers: The α- and β-anomers of the title compound may be separated depending on the column and mobile phase conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an exceptionally powerful tool for purity determination as it provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself. For this compound, ¹H NMR is particularly useful.
Experimental Protocol: ¹H NMR
A standard ¹H NMR protocol for purity assessment:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as the compound is highly soluble in it.
-
Sample Preparation: A known amount of the sample (e.g., 10-20 mg) is accurately weighed and dissolved in a precise volume of CDCl₃. For quantitative analysis (qNMR), a certified internal standard with a known purity is also accurately weighed and added to the sample. Maleic acid or dimethyl sulfone are suitable internal standards as their signals do not overlap with the analyte's signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate integration in qNMR, typically 30 seconds or more.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Data Presentation: NMR Purity Analysis
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The aromatic protons of the benzyl groups (20H) and the anomeric proton (1H) are often used for integration.
¹H NMR Data for this compound in CDCl₃:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | 7.40 - 7.10 | m | 20H |
| Anomeric Proton (H-1α) | 5.25 | d | 1H |
| Anomeric Proton (H-1β) | 4.65 | d | 1H |
| Benzyl CH₂ | 5.00 - 4.40 | m | 8H |
| Glucopyranose Ring Protons (H-2 to H-6) | 4.00 - 3.40 | m | 6H |
Note: The compound exists as a mixture of α and β anomers in solution, and their ratio can be determined from the integration of their respective anomeric proton signals.
Potential Impurities Detectable by NMR:
-
Residual Solvents: Signals for common solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexane) can be easily identified and quantified.
-
Incompletely Benzylated Species: These would show additional -OH signals and different chemical shifts for the sugar ring protons.
-
Benzyl Alcohol: A singlet for the CH₂ group around 4.58 ppm and a broad singlet for the OH proton.
-
Grease and other contaminants: Can be identified by their characteristic signals.
Comparative Summary
| Feature | HPLC | NMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Nuclear spin properties in a magnetic field. |
| Quantitation | Relative (based on peak area percentage) | Absolute (with internal standard) or relative. |
| Reference Standard | Requires a reference standard of the analyte for identification and assay. | Can be used without a reference standard of the analyte for purity determination (qNMR). |
| Information Provided | Purity, number of components, retention times. | Purity, structural confirmation, identification and quantification of impurities. |
| Sensitivity | Generally higher for trace impurities. | Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which requires long relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC is an excellent method for routine quality control, providing high-throughput and sensitive detection of impurities. NMR, particularly qNMR, offers the advantage of being a primary analytical method that provides not only a purity value but also confirms the structure of the main component and allows for the identification and quantification of various impurities without the need for specific impurity reference standards.
For comprehensive purity validation, a combination of both techniques is recommended. HPLC can be used to demonstrate the absence of non-UV active impurities and to provide a high-sensitivity impurity profile, while NMR confirms the identity and provides an accurate, absolute measure of the purity of the bulk material. This orthogonal approach ensures the highest level of confidence in the quality of this important synthetic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 4132-28-9 [chemicalbook.com]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. This compound 4132-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Efficacy comparison of different catalysts for glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers, scientists, and professionals in drug development, the stereoselective formation of glycosidic bonds is a cornerstone of complex carbohydrate synthesis. The choice of catalyst is paramount in dictating the yield and stereochemical outcome of glycosylation reactions. This guide provides an objective comparison of various catalysts for the glycosylation of the common donor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, supported by experimental data from peer-reviewed literature.
The glycosylation of this compound is a widely employed reaction in the synthesis of oligosaccharides and glycoconjugates, which are crucial in understanding biological processes and in the development of therapeutics.[1] The efficacy of this reaction is highly dependent on the catalytic system used, which can influence reaction rates, yields, and, most critically, the stereoselectivity (α/β ratio) of the newly formed glycosidic linkage. This guide summarizes the performance of several common catalysts, providing a valuable resource for selecting the optimal conditions for a desired synthetic outcome.
Performance of Various Catalysts
The following table summarizes the performance of different catalysts in glycosylation reactions involving this compound or its derivatives as the glycosyl donor. It is important to note that direct comparison is challenging due to variations in glycosyl acceptors, solvents, and reaction conditions across different studies. However, this compilation provides valuable insights into the general efficacy and stereoselectivity of each catalytic system.
| Catalyst | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |
| Bi(OTf)₃ (5 mol%) | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | CH₂Cl₂ | 0 | 15 | 55 | α-selective |
| SnCl₄ (catalytic) | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Not Specified | Not Specified | Not Specified | Not Specified | Predominantly β | Not Specified |
| SnCl₄ (excess) | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Not Specified | Not Specified | Not Specified | Not Specified | Predominantly α | Not Specified |
| TiCl₄ (catalytic) | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Not Specified | Not Specified | Not Specified | Not Specified | Predominantly β | Not Specified |
| TiCl₄ (excess) | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Not Specified | Not Specified | Not Specified | Not Specified | Predominantly α | Not Specified |
| TfOH | Perbenzylated Glucose Donor | Secondary Alcohol | Not Specified | Not Specified | Not Specified | High Yield | 5:1 |
| BF₃·OEt₂ | Glycosyl Fluoride Donor | Silyl Ether Acceptor | Toluene | Not Specified | Slower | High Yield | High Selectivity |
| Gold Catalyst | Glycosyl Ester Donor | Tri-O-benzyl-D-glucopyranoside | PhCF₃/Cyclohexane | -15 | 15 | 92 | >20:1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for glycosylation reactions using different catalytic systems.
Bismuth(III) Triflate Catalyzed Glycosylation[2]
To a suspension of Bi(OTf)₃ (4.7 mg, 0.007 mmol), 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (47.3 mg, 0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) was added this compound (83.2 mg, 0.13 mmol) at 0 °C under an argon atmosphere. The resulting mixture was stirred for 15 hours. The reaction was then quenched by the addition of a saturated NaHCO₃ solution (5 mL). The reaction mixture was extracted with CH₂Cl₂, and the organic layer was washed with water and a saturated NaCl solution. After the organic layer was dried over Na₂SO₄, the solvent was evaporated under reduced pressure. The residue was then purified by chromatography.
Lewis Acid (SnCl₄/TiCl₄) Catalyzed Glycosylation with a Trichloroacetimidate Donor[3]
The glycosylation of a 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate donor is conducted in the presence of a Lewis acid such as SnCl₄ or TiCl₄. The stereochemical outcome is dependent on the amount of the Lewis acid used. When a catalytic amount of the Lewis acid is used, the β-D-glucopyranoside is obtained predominantly. In contrast, the use of an excess of the Lewis acid leads to the predominant formation of the thermodynamically more stable α-glucoside, as the initially formed β-anomer is isomerized to the α-anomer under the reaction conditions.[2]
Boron Trifluoride Etherate Catalyzed Glycosylation[4]
Boron-catalyzed glycosylations provide an effective strategy for the rapid and simple preparation of glycosidic bonds by using glycosyl fluoride donors and silyl ether acceptors. In a typical procedure, the glycosyl fluoride donor and the silyl ether acceptor are dissolved in an appropriate solvent, such as toluene or trifluorotoluene, and treated with BF₃·OEt₂ at a suitable temperature. The reaction progress is monitored, and upon completion, the reaction is quenched and the product is purified. BF₃·OEt₂ has been identified as an excellent catalyst choice for iterative processes, minimizing undesired glycoside scrambling.[3]
Experimental Workflow
The following diagram illustrates a generalized workflow for a typical glycosylation reaction.
Caption: A generalized workflow for a chemical glycosylation reaction.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a glycosylation reaction is often dictated by the reaction mechanism, which can be influenced by the catalyst and the nature of the glycosyl donor. The following diagram illustrates the competing Sₙ1 and Sₙ2 pathways.
Caption: Competing Sₙ1 and Sₙ2 pathways in glycosylation reactions.
References
Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide
For researchers engaged in complex oligosaccharide synthesis and drug development, the strategic use of protecting groups is paramount. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose stands as a cornerstone in carbohydrate chemistry, valued for the robustness of its benzyl ethers.[1] This guide provides a comparative analysis of orthogonal deprotection strategies, enabling the selective removal of other common protecting groups while preserving the benzyl ethers on the glucopyranose core. The following sections detail experimental data, protocols, and workflows to inform the selection of the most suitable strategy for your synthetic needs.
Comparison of Orthogonal Deprotection Strategies
The benzyl ethers of this compound are stable under a wide range of conditions, making them excellent "permanent" protecting groups during a multi-step synthesis.[1] Orthogonality is achieved by employing other protecting groups that can be cleaved under conditions that do not affect the benzyl ethers. This section compares the deprotection of common alcohol protecting groups—silyl ethers, acetyl esters, and p-methoxybenzyl (PMB) ethers—in the presence of benzyl ethers.
Data Summary
The following table summarizes the conditions for the selective deprotection of various protecting groups in the presence of benzyl ethers, based on established chemical literature.
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Silyl Ethers (e.g., TBDMS, TIPS) | Tetrabutylammonium fluoride (TBAF) in THF | >90% | |
| Acetic acid in THF/water | High | ||
| Pyridinium poly(hydrogen fluoride) (PPHF) in THF | High | ||
| Acetyl Esters (Ac) | Hydrazine acetate in DCM | High | - |
| Sodium methoxide (NaOMe) in Methanol (catalytic) | >95% | - | |
| K₂CO₃ in Methanol/Water | High | - | |
| p-Methoxybenzyl (PMB) Ethers | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O | 85-95% | [2][3] |
| Ceric ammonium nitrate (CAN) in CH₃CN/H₂O | ~90% | [3] | |
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | High | [3][4] |
Experimental Protocols
Detailed methodologies for the selective deprotection of silyl, acetyl, and PMB ethers in the presence of benzyl ethers are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Selective Deprotection of a TBDMS Ether
This protocol describes the removal of a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium fluoride (TBAF), a common and highly effective method.
Materials:
-
TBDMS-protected, benzyl-etherified glucopyranose derivative
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected carbohydrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 2: Selective Deprotection of an Acetyl Ester
This protocol outlines the deprotection of an acetyl group using catalytic sodium methoxide, a classic method known as Zemplén deacetylation.
Materials:
-
Acetylated, benzyl-etherified glucopyranose derivative
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite IR120 (H⁺) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated sugar (1.0 mmol) in anhydrous methanol (10 mL).
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 mL, 0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 30-60 minutes.
-
Once the starting material is consumed, neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography if necessary.
Protocol 3: Selective Deprotection of a PMB Ether
This protocol describes the oxidative cleavage of a p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is highly selective for the electron-rich PMB group over the standard benzyl group.[2][3]
Materials:
-
PMB-protected, benzyl-etherified glucopyranose derivative
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected sugar (1.0 mmol) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v, 19 mL).
-
Add DDQ (1.2 mmol) to the solution in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction vigorously and monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizing Orthogonal Deprotection Workflows
The following diagrams illustrate the logical flow of the orthogonal deprotection strategies, starting from a hypothetical, fully protected glucopyranose derivative.
Caption: Selective removal of a TBDMS ether.
Caption: Selective removal of an acetyl ester.
Caption: Selective removal of a PMB ether.
Conclusion
The benzyl ethers on this compound offer a stable protecting group framework for multi-step carbohydrate synthesis. The strategic use of orthogonal protecting groups such as silyl ethers, acetyl esters, and PMB ethers allows for the selective deprotection and subsequent functionalization at specific positions. The choice of an orthogonal protecting group should be guided by the planned synthetic route and the stability of other functional groups present in the molecule. The protocols and comparative data presented in this guide serve as a valuable resource for designing robust and efficient synthetic strategies in carbohydrate chemistry.
References
Benchmarking Glycosylation Strategies: A Comparative Guide to the Synthesis of O- and C-Glycosides from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct synthetic strategies for the preparation of complex carbohydrates starting from the common intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The synthesis of a non-reducing O-linked disaccharide is benchmarked against the formation of a C-linked allyl glucoside, offering insights into the efficiency and applicability of these methods for generating molecules of significant interest in medicinal chemistry and chemical biology. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most suitable approach for their synthetic targets.
Overview of Synthetic Routes
Two primary synthetic pathways are evaluated in this guide:
-
Route 1: Bismuth(III) Triflate-Catalyzed O-Glycosylation. This method focuses on the formation of an O-glycosidic bond to synthesize a non-reducing disaccharide. The reaction employs bismuth(III) triflate as a mild Lewis acid catalyst to promote the coupling of a glycosyl donor with a glycosyl acceptor.
-
Route 2: Lewis Acid-Mediated C-Glycosylation. This pathway illustrates the formation of a carbon-carbon bond at the anomeric center to produce a C-allyl glucoside. The synthesis involves the activation of the anomeric position followed by the nucleophilic addition of allyltrimethylsilane, a common C-nucleophile.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.
Table 1: Reaction Conditions and Performance
| Parameter | Route 1: O-Glycosylation | Route 2: C-Glycosylation |
| Target Molecule | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 1-C-allyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside |
| Catalyst/Promoter | Bismuth(III) Triflate (Bi(OTf)₃) | Trifluoroacetic Anhydride ((TFA)₂O) / Boron Trifluoride Etherate (BF₃·OEt₂) |
| Reaction Time | 15 hours | Not specified |
| Temperature | 0 °C | Not specified |
| Yield | 55%[1][2] | High (not quantified in abstract) |
| Key Transformation | O-Glycosidic bond formation | C-Glycosidic bond formation |
Experimental Protocols
Route 1: Synthesis of a Non-reducing Disaccharide via O-Glycosylation
Target Molecule: 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside[1]
Methodology: This synthesis involves the Bi(OTf)₃-catalyzed ketosylation of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-D-glucopyranose (glycosyl donor) with this compound (glycosyl acceptor).[1]
Procedure:
-
To a suspension of Bi(OTf)₃ (4.7 mg, 0.007 mmol), 2,3,4,6-tetra-O-benzyl-1-C-phenyl-D-glucopyranose (47.3 mg, 0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) is added this compound (83.2 mg, 0.13 mmol) at 0 °C under an argon atmosphere.
-
The resulting mixture is stirred for 15 hours at 0 °C.
-
The reaction is then quenched by the addition of a saturated NaHCO₃ solution (5 mL).
-
The reaction mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a saturated NaCl solution.
-
After drying the organic layer over Na₂SO₄, the solvent is evaporated under reduced pressure to yield the target molecule. The reported yield for this reaction is 55%.[1][2] A major by-product, benzyl 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-d-glucopyranoside, was also obtained in 11% yield.[1]
Route 2: Synthesis of a C-Allyl Glucoside via C-Glycosylation
Target Molecule: 1-C-allyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
Methodology: This procedure describes the direct C-glucopyranosyl derivatization of this compound. The hemiacetal is activated with trifluoroacetic anhydride and then reacted with a C-nucleophile in the presence of a Lewis acid.[3]
Procedure (Generalized based on abstract):
-
Commercially available this compound is activated with trifluoroacetic anhydride.
-
In the presence of a Lewis acid (e.g., boron trifluoride etherate), the activated sugar is reacted with allyltrimethylsilane.
-
The reaction is worked up to yield the C-D-glucopyranosyl derivative, with the α-configuration being the major product.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both synthetic routes.
Caption: Workflow for the synthesis of an O-linked disaccharide.
Caption: Workflow for the synthesis of a C-allyl glucoside.
Comparative Analysis of Synthetic Strategies
The logical diagram below highlights the key differences and considerations between the two benchmarked synthetic routes.
Caption: Comparison of O- vs. C-Glycosylation strategies.
References
The Strategic Choice in Glycosynthesis: A Cost-Benefit Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers, scientists, and drug development professionals embarking on the synthesis of complex carbohydrates, the selection of protecting groups is a critical decision that significantly impacts yield, stereoselectivity, and overall cost-efficiency. This guide provides a comprehensive cost-benefit analysis of a widely used protected glucose donor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and compares its performance with the commonly employed acetyl-protected counterpart, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
This analysis delves into the economic and synthetic advantages and disadvantages of each protecting group strategy, supported by quantitative data and detailed experimental protocols. The goal is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their synthetic targets.
At a Glance: Benzyl vs. Acetyl Protection
| Feature | This compound | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose |
| Stereoselectivity | Favors 1,2-cis (α) glycosidic linkages | Favors 1,2-trans (β) glycosidic linkages |
| Stability | High stability to acidic and basic conditions | Stable to acidic conditions, labile to basic conditions |
| Cost of Reagents | Higher (Benzyl chloride) | Lower (Acetic anhydride) |
| Deprotection | Harsh conditions (e.g., catalytic hydrogenation) | Mild basic conditions (e.g., Zemplén deacetylation) |
| Applications | Synthesis of α-linked oligosaccharides, complex natural products | Synthesis of β-linked oligosaccharides, glycoconjugates |
Cost Analysis: A Tale of Two Protecting Groups
The economic feasibility of a synthetic route is a crucial consideration. The following table provides an estimated cost comparison for the key reagents required for the per-functionalization of D-glucose with benzyl and acetyl groups. Prices are based on bulk chemical supplier listings and may vary.
| Reagent | Benzyl Protection | Acetyl Protection | Estimated Cost (USD/kg) |
| D-Glucose | ✓ | ✓ | ~5-10 |
| Benzyl Chloride | ✓ | ~35-90[1][2][3] | |
| Acetic Anhydride | ✓ | ~1-3[4][5][6] | |
| Pyridine | ✓ | ~200-350[7][8][9][10][11] | |
| Sodium Hydride | ✓ | Varies | |
| Sodium Methoxide | (for deprotection) | ~2-5[12][13][14][15][16] |
Analysis: The initial cost of reagents for the preparation of the acetyl-protected glucose is significantly lower than for the benzyl-protected analogue, primarily due to the price difference between acetic anhydride and benzyl chloride. However, the overall cost-benefit analysis must also factor in the number of synthetic steps, reaction yields, and purification costs.
Performance in Glycosylation Reactions: Stereoselectivity and Yield
The choice between benzyl and acetyl protecting groups profoundly influences the stereochemical outcome of glycosylation reactions.
-
This compound: The benzyl groups are considered "non-participating," meaning they do not directly influence the stereochemistry at the anomeric center. This generally leads to the formation of the thermodynamically more stable α (1,2-cis) glycosidic bond .[17] Yields for glycosylation reactions using perbenzylated donors can be high, often in the range of 70-90%, depending on the glycosyl acceptor and reaction conditions.[18][19][20]
-
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: The acetyl group at the C-2 position acts as a "participating" group. It can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the glucose ring. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the stereoselective formation of the β (1,2-trans) glycosidic bond . This neighboring group participation is a powerful tool for achieving high stereoselectivity.[17] Glycosylation yields with acetylated donors are also typically high.
Quantitative Comparison of Glycosylation Yields:
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Stereoselectivity (α:β) | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Disaccharide | 81 | 10:1 | [18] |
| This compound | 1-C-phenyl-α-D-glucopyranose derivative | Disaccharide | 55 | - | [21] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Benzyl alcohol | Benzyl β-D-glucopyranoside tetraacetate | 86 (over 2 steps) | Predominantly β | [22] |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Phenol | Phenyl-β-D-glucopyranoside tetraacetate | High | Predominantly β | [23] |
Experimental Protocols
Synthesis of this compound
Materials:
-
α-Methyl-D-glucoside
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl chloride
-
Dimethylformamide (DMF)
-
Hydrochloric acid
-
Acetic acid
Procedure:
-
To a solution of α-methyl-D-glucoside in DMF, add sodium hydride portion-wise at 0°C.
-
After the evolution of hydrogen ceases, add benzyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside using a mixture of hydrochloric acid and acetic acid at elevated temperature.
-
Purify the product by recrystallization. A patent describes a synthesis with a 70% yield for the hydrolysis step.[24]
Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
Materials:
-
D-Glucose
-
Acetic anhydride
-
Pyridine
Procedure:
-
Suspend D-glucose in pyridine at 0°C.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (typically overnight).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product, which can be further purified by recrystallization. A preparation of 2,3,4,6-tetra-O-acetyl-α-glucopyranose from β-D-glucose pentaacetate in the presence of AlCl3 has been reported with a 63.4% yield.[25]
General Glycosylation Protocol using a Per-benzylated Donor
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl donor (e.g., bromide, trichloroacetimidate)
-
Glycosyl acceptor (alcohol)
-
Activator (e.g., silver triflate, TMSOTf)
-
Anhydrous dichloromethane
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor and acceptor in anhydrous dichloromethane containing activated molecular sieves, add the activator at a low temperature (e.g., -78°C).
-
Allow the reaction to warm to the desired temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture, wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Glycosylation Protocol using a Per-acetylated Donor (Koenigs-Knorr type)
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Glycosyl acceptor (alcohol)
-
Promoter (e.g., silver carbonate, mercury(II) cyanide)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the glycosyl acceptor in the anhydrous solvent, add the promoter.
-
Add a solution of the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until completion as monitored by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine.
-
Dry the organic layer and concentrate. Purify the product by column chromatography.
Visualizing the Synthetic Pathways
Caption: Synthetic workflow for the preparation and use of this compound.
Caption: Synthetic workflow for the preparation and use of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Conclusion
The choice between this compound and its acetylated counterpart is a strategic one, dictated by the desired stereochemical outcome and the overall synthetic plan.
-
For the synthesis of 1,2-cis (α) glycosides , this compound is the superior choice due to its non-participating benzyl groups. While the initial reagent costs are higher, the ability to reliably form α-linkages is often paramount in the synthesis of complex natural products.
-
For the synthesis of 1,2-trans (β) glycosides , 2,3,4,6-Tetra-O-acetyl-D-glucopyranose offers a more cost-effective and highly stereoselective route due to the neighboring group participation of the C-2 acetyl group. The milder deprotection conditions are also a significant advantage.
Ultimately, a thorough evaluation of the target molecule's structure, the required stereochemistry, and the overall budget will guide the prudent researcher to the optimal protecting group strategy. This guide provides a foundational framework for making that critical decision.
References
- 1. Benzyl chloride price,buy Benzyl chloride - chemicalbook [m.chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. imarcgroup.com [imarcgroup.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. cenmed.com [cenmed.com]
- 7. 吡啶 ACS reagent, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pyridine, 99+%, extra pure 1 L | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Pyridine, 1 l, CAS No. 110-86-1 | Bases | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. Pyridine at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 11. Pyridine price,buy Pyridine - chemicalbook [m.chemicalbook.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. lianchemical.en.ec21.com [lianchemical.en.ec21.com]
- 14. Sodium methoxide reagent grade, 95 , powder Sodium methylate [sigmaaldrich.com]
- 15. dir.indiamart.com [dir.indiamart.com]
- 16. Sodium Methoxide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 17. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]
- 22. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 25. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereoselectivity in Glucose Glycosylation: A Comparative Analysis of Protecting Groups
For researchers, scientists, and drug development professionals, the stereoselective synthesis of glycosidic bonds is a critical step in the creation of complex carbohydrates and glycoconjugates. The choice of protecting groups on the glycosyl donor is a paramount factor influencing the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of the performance of different protected glucoses in glycosylation reactions, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.
The stereoselectivity of a glycosylation reaction, which dictates the formation of either an α or β-glycosidic linkage, is profoundly influenced by the nature of the protecting groups on the sugar donor. These groups can exert their influence through several mechanisms, including neighboring group participation, conformational constraints, and electronic effects. Understanding these effects is crucial for the rational design of synthetic strategies to obtain the desired stereoisomer.
The Influence of C-2 Protecting Groups: A Directing Force
The protecting group at the C-2 position of the glucose donor plays the most direct and significant role in determining the stereochemical outcome of the glycosylation. Generally, C-2 protecting groups can be classified into two categories: participating and non-participating.
Participating Protecting Groups: Acyl-type protecting groups such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) at the C-2 position are known as participating groups. During the glycosylation reaction, the acyl group can attack the anomeric center to form a stable cyclic dioxolenium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside (a β-glycoside in the case of glucose).
Non-Participating Protecting Groups: In contrast, ether-type protecting groups like benzyl (Bn) at the C-2 position are non-participating. They do not form a covalent intermediate with the anomeric center. Consequently, the glycosyl acceptor can approach from either the α or β face, often leading to a mixture of anomeric products. The final α/β ratio is then influenced by a combination of other factors, including the reactivity of the glycosyl donor and acceptor, the promoter system, the solvent, and the reaction temperature.
Data Presentation: A Comparative Look at Stereoselectivity
The following table summarizes the stereochemical outcomes of glycosylation reactions using differently protected glucose donors. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Acetyl (Ac) | Methanol | Ag2CO3 | Dichloromethane | RT | 1:9 | (Fictional Example) |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Benzoyl (Bz) | Cyclohexanol | AgOTf | Dichloromethane | 0 | <1:99 | (Fictional Example) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Benzyl (Bn) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane | -78 | 8:1 | (Fictional Example) |
| 2-O-Pivaloyl-3,4,6-tri-O-benzyl-D-glucopyranosyl bromide | Pivaloyl (Piv) | Cholesterol | Ag2O | Toluene | 60 | 1:15 | (Fictional Example) |
| 4,6-O-Benzylidene-2,3-di-O-benzyl-α-D-glucopyranosyl thioglycoside | Benzyl (Bn) | 1-Octanol | NIS/TfOH | Dichloromethane | -20 | 5:1 | (Fictional Example) |
Note: The data in this table is illustrative and based on general trends reported in the literature. For precise outcomes, refer to the specific experimental publications.
The Role of Other Protecting Groups: Fine-Tuning Stereoselectivity
While the C-2 protecting group has the most dominant effect, protecting groups at other positions (C-3,
A Comparative Guide to the Kinetic Studies of Reactions Involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of various glycosylation reactions utilizing the versatile starting material, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Understanding the kinetic nuances of these reactions is paramount for the rational design and efficient synthesis of complex carbohydrates, which are crucial in drug development and various biomedical applications. This document summarizes key findings from published literature, presenting comparative data on reaction performance, detailed experimental protocols for kinetic analysis, and visual representations of reaction pathways and workflows.
Comparison of Glycosylation Donor Activation and Reaction Performance
The efficiency and stereochemical outcome of glycosylation reactions are highly dependent on the nature of the glycosyl donor, the promoter used for its activation, and the reaction conditions. Below is a comparison of different glycosylation strategies starting from this compound. While explicit rate constants are not always available in the literature, a comparison of reaction times and yields under various conditions provides valuable insight into the relative kinetics.
Formation of Glycosyl Donors from this compound
The anomeric hydroxyl group of this compound can be converted into a variety of leaving groups to form different glycosyl donors. The choice of donor significantly impacts the subsequent glycosylation kinetics.
| Donor Type | Reagents and Conditions | Typical Outcome | Reference |
| Trichloroacetimidate | CCl₃CN, DBU, CH₂Cl₂ | Predominantly the α-anomer, which is thermodynamically favored.[1] | [1] |
| Thioethyl Glycoside | EtSH, BF₃·OEt₂, CH₂Cl₂ | Good yields of the thioglycoside. | [2] |
| Glycosyl Halide | (COCl)₂, DMF (cat.), CH₂Cl₂ | Formation of the corresponding glycosyl chloride. | [3] |
| Glycosyl Acetate | Ac₂O, Pyridine | Acetylation of the anomeric hydroxyl group. | [2] |
Comparative Performance of Glycosylation Reactions
The following table compares the outcomes of glycosylation reactions using different donors derived from this compound. This data allows for a qualitative assessment of the reaction kinetics and efficiency.
| Donor | Acceptor | Promoter/Conditions | Reaction Time | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-β-D-thioglucopyranoside | Primary or Secondary Sugar Alcohols | Tris(4-bromophenyl)aminium hexachloroantimonate (TBPA⁺·), CH₃CN, rt | 10 - 40 min | Excellent | Selectively β | [2] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Methanol, Cyclohexanol, or Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Silver trifluoromethanesulfonate, p-nitrobenzenesulfonyl chloride, triethylamine | Not specified | Good | Corresponding β-glucosides | [4] |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 5 mol% Bi(OTf)₃, CH₂Cl₂, 0 °C | 15 h | 55 | α,α | [5][6] |
| 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Various acceptors | TMSOTf (catalyst) | Varies | Good to excellent | Predominantly α |
Experimental Protocols for Kinetic Studies
The study of glycosylation reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of these reactions.
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the progress of a glycosylation reaction in real-time.
-
Sample Preparation :
-
Dissolve the glycosyl donor, glycosyl acceptor, and an internal standard (e.g., hexamethyldisiloxane) in a deuterated solvent in an NMR tube.
-
Cool the solution to the desired reaction temperature in the NMR spectrometer.
-
-
Initiation of Reaction :
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the promoter.
-
Inject the promoter solution into the NMR tube and start the timer immediately.
-
-
Data Acquisition :
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
The disappearance of the anomeric proton signal of the donor and the appearance of the anomeric proton signal(s) of the product(s) are monitored.
-
-
Data Analysis :
-
Integrate the characteristic signals of the starting material and product(s) in each spectrum.
-
Normalize the integrals against the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of reactants and products as a function of time to obtain reaction profiles. From these profiles, initial rates and rate constants can be determined.
-
Exchange NMR Spectroscopy (EXSY) for Studying Reaction Intermediates
Exchange spectroscopy can be employed to measure the rates of exchange between different species in equilibrium, such as the interconversion of anomeric triflates or their dissociation.
-
Sample Preparation : Prepare the sample as for kinetic monitoring, ensuring the species of interest are in equilibrium.
-
EXSY Experiment : Perform a 2D EXSY or a selective 1D EXSY experiment.
-
Data Analysis : The presence of cross-peaks in a 2D EXSY spectrum indicates chemical exchange between the corresponding diagonal peaks. The intensity of these cross-peaks, as a function of the mixing time, can be used to quantify the rate of exchange.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in glycosylation reactions involving this compound.
General Glycosylation Reaction Pathway
Caption: Generalized pathway for a glycosylation reaction.
Experimental Workflow for Kinetic Analysis by NMR
Caption: Workflow for a typical NMR-based kinetic study.
Competing Pathways in Glycosylation
Caption: Competing SN1 and SN2-like pathways in glycosylation.
Conclusion
The kinetic landscape of glycosylation reactions involving this compound is complex and highly sensitive to the choice of glycosyl donor, promoter, and reaction conditions. While direct comparative kinetic data in the form of rate constants remains a subject for further systematic investigation, the analysis of reaction times and yields provides a valuable framework for selecting appropriate synthetic strategies. The use of real-time NMR spectroscopy offers a powerful tool for elucidating reaction mechanisms and optimizing conditions for the stereoselective synthesis of complex glycoconjugates. This guide serves as a foundational resource for researchers in the field, enabling more informed decisions in the design and execution of glycosylation reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. d-nb.info [d-nb.info]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIRECT GLUCOSIDATION OF 2,3,4,6-TETRA-O-BENZYL-α-D-GLUCOPYRANOSE | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a common intermediate in carbohydrate chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Although some sources state it is not a dangerous substance according to the Globally Harmonized System (GHS), it should be handled with care in a laboratory setting.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.
-
Respiratory Protection: In case of dust formation, use a type N95 (US) or equivalent respirator.
-
Protective Clothing: A lab coat should be worn to protect street clothing.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: The container with the collected waste must be disposed of as hazardous waste.
Disposal Procedures
While specific regulations may vary, the general consensus for the disposal of this compound and related benzyl ethers is to treat them as hazardous chemical waste.[2][3][4] Direct disposal into drains or regular trash is strictly prohibited.
Step-by-Step Disposal Protocol:
-
Waste Collection and Segregation:
-
Collect all waste containing this compound (e.g., residual solid, contaminated consumables) in a dedicated, leak-proof, and chemically compatible container.
-
Segregate this waste stream from other chemical wastes, particularly strong oxidizing agents, to prevent any potential reactions.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and away from sources of ignition.[2]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][6] These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
For this specific type of compound, the recommended disposal method is often controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][6]
-
Quantitative Data Summary
There is limited publicly available quantitative data regarding specific disposal parameters for this compound. The disposal approach is primarily guided by its classification as a chemical waste.
| Parameter | Value/Guideline | Source |
| Recommended Disposal Method | Controlled Incineration | [3][6] |
| Waste Classification | Hazardous Waste | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research and development activities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers and scientists engaged in drug development and complex organic synthesis, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry. Adherence to these procedural steps will minimize risk and ensure safe and effective use of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and safety measures.
| Protection Type | Specific Recommendations | Rationale |
| Engineering Controls | A laboratory fume hood or other appropriate local exhaust ventilation should be used. | To minimize inhalation of any dust or aerosols. |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone operations. | To protect eyes from contact with the solid compound or solutions. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended. | To prevent skin contact and contamination of personal clothing. |
| Glove Selection | No specific breakthrough time data is available for this compound. However, based on its solubility in solvents like chloroform and dioxane, highly resistant gloves such as Viton or Silver Shield are recommended for prolonged contact. For incidental splash protection, double-gloving with nitrile gloves is a common practice, but gloves should be changed immediately upon contamination.[2] | Chloroform readily penetrates nitrile gloves, necessitating more robust protection for anything beyond brief, incidental contact. |
| Respiratory Protection | Under normal use conditions where dust formation is minimal, no respiratory protection is needed. If dust is generated, a NIOSH-approved N95 (US) or equivalent particle filter respirator should be used.[1] | To prevent inhalation of the powdered compound. |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Prevent dust formation.[1]
-
Handle in accordance with good industrial hygiene and safety practices.
-
Keep containers tightly closed when not in use.
Storage:
-
Storage temperature recommendations vary, with options including -20°C, 0 to 8°C, and room temperature. Always refer to the supplier's specific instructions.
-
Store in a dry, cool, and well-ventilated place.
-
Keep containers tightly sealed and protected from moisture.
-
This compound is incompatible with strong oxidizing agents.
Spill and Disposal Plan
Spill Cleanup: In the event of a spill, follow these steps:
-
Evacuate and Isolate: Evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Containment: For larger spills, create a dike around the spill using an inert absorbent material.
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Disposal:
-
Dispose of this compound and its contaminated packaging as hazardous waste.
-
The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.
-
Always use a licensed professional waste disposal service.
Experimental Protocol: Use as a Glycosyl Donor
This compound is frequently used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The following is a representative experimental protocol for a glycosylation reaction.
Reaction: Coupling of this compound with a glycosyl acceptor in the presence of a catalyst.
Methodology:
-
To a suspension of Bismuth(III) triflate (Bi(OTf)₃, 0.007 mmol), a glycosyl acceptor (0.09 mmol), and anhydrous Calcium Sulfate (CaSO₄, approx. 100 mg) in dry Dichloromethane (CH₂Cl₂, 3.5 mL), add this compound (0.13 mmol) at 0°C under an Argon atmosphere.
-
Stir the resulting mixture for 15 hours at 0°C.
-
Quench the reaction by adding a saturated Sodium Bicarbonate (NaHCO₃) solution (5 mL).
-
Extract the reaction mixture with Dichloromethane.
-
Wash the organic layer with water and a saturated Sodium Chloride (NaCl) solution.
-
Dry the organic layer over Sodium Sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.
-
Purify the crude product using preparative silica gel thin-layer chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane = 1/3) to yield the desired glycosylated product.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for safely handling this compound and the decision-making process for selecting appropriate personal protective equipment.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
